1-Ethyl-1,4-cyclohexadiene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethylcyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQJLFYISQDJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173585 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-74-8 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19841-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-1,4-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-1,4-cyclohexadiene, a cyclic olefin of interest in organic synthesis and materials science. This document details its key physical constants, chemical reactivity, and provides illustrative experimental protocols for its synthesis and characteristic reactions.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic strong odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [1][2] |
| Molecular Weight | 108.184 g/mol | [1][2] |
| CAS Number | 19841-74-8 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 137.5 °C at 760 mmHg | [1] |
| Density | 0.841 g/cm³ | [1] |
| Refractive Index | 1.474 | [1] |
| Flash Point | 19 °C | [1] |
| Vapor Pressure | 8.71 mmHg at 25 °C | [1] |
Table 2: Chromatographic and Spectroscopic Data
| Data Type | Information |
| LogP | 2.67280 |
| Kovats Retention Index | Standard non-polar: 900, 910 |
| ¹H NMR Spectroscopy | Spectral data available in various databases. |
| ¹³C NMR Spectroscopy | Spectral data available in various databases. |
| Mass Spectrometry | Electron ionization mass spectra are available, showing characteristic fragmentation patterns. |
| Infrared Spectroscopy | Vapor phase IR spectra are available for functional group analysis. |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene (B125841). This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849) with a proton source.
Experimental Protocol: Birch Reduction of Ethylbenzene
Objective: To synthesize this compound from ethylbenzene.
Materials:
-
Ethylbenzene
-
Liquid ammonia
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of liquid ammonia into the flask.
-
With vigorous stirring, carefully add small pieces of sodium metal (approximately 6.9 g, 0.3 mol) to the liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.
-
Prepare a solution of ethylbenzene (10.6 g, 0.1 mol) in 50 mL of anhydrous ethanol.
-
Add the ethylbenzene solution dropwise from the dropping funnel to the sodium-ammonia solution over 30 minutes. Maintain the blue color throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate under a fume hood.
-
To the remaining residue, add 100 mL of diethyl ether and 100 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound via Birch reduction.
Chemical Reactivity
This compound exhibits reactivity characteristic of a non-conjugated diene. Key reactions include aromatization, addition reactions to the double bonds, and isomerization.
Aromatization
This compound can be readily aromatized to ethylbenzene, driven by the thermodynamic stability of the aromatic ring. This can be achieved using various oxidizing agents or through catalytic dehydrogenation.
Experimental Protocol: Aromatization with DDQ
Objective: To convert this compound to ethylbenzene.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.08 g, 10 mmol) in 50 mL of dry DCM in a round-bottom flask.
-
Add DDQ (2.5 g, 11 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield ethylbenzene.
Caption: Aromatization of this compound to ethylbenzene.
Ozonolysis
Ozonolysis of this compound cleaves both double bonds, leading to the formation of carbonyl compounds. The products formed depend on the workup conditions (reductive or oxidative). This reaction can be a useful synthetic tool for generating functionalized linear molecules from a cyclic precursor.
General Reaction Scheme: Ozonolysis of this compound followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield propanal and 3-oxopentanal.
Caption: Ozonolysis of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile cyclic diene with well-defined physical properties. Its synthesis via the Birch reduction of ethylbenzene is a robust and scalable method. The reactivity of its double bonds allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.
References
An In-depth Technical Guide to 1-Ethyl-1,4-cyclohexadiene: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1,4-cyclohexadiene, a cyclic olefin of interest in synthetic organic chemistry. This document details its molecular structure and formula, outlines a detailed protocol for its synthesis via the Birch reduction of ethylbenzene (B125841), and presents its key physicochemical and spectroscopic properties. This guide is intended to be a valuable resource for professionals engaged in chemical research and development.
Molecular Structure and Formula
This compound is a non-conjugated cyclic diene. The presence of an ethyl group on one of the double bonds breaks the symmetry of the parent 1,4-cyclohexadiene (B1204751) ring.
Molecular Formula: C₈H₁₂[1][2][3][4]
Molecular Weight: 108.18 g/mol [1][3][4]
IUPAC Name: 1-ethylcyclohexa-1,4-diene[4]
CAS Registry Number: 19841-74-8[1][2][3][4]
Below is a diagram illustrating the molecular structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₈H₁₂ | [1][2][3][4] |
| Molecular Weight | 108.18 g/mol | [1][3][4] |
| Boiling Point | 137.5 °C at 760 mmHg | [2] |
| Density | 0.841 g/cm³ | [2] |
| Flash Point | 19 °C | [2] |
| Refractive Index | 1.474 | [2] |
| Spectroscopic Data | ||
| ¹H NMR | Data not readily available in public databases. | |
| ¹³C NMR | Data not readily available in public databases. | |
| Chromatographic Data | ||
| Kovats Retention Index | 900, 910 (Standard non-polar) | [4] |
Experimental Protocols
Synthesis via Birch Reduction of Ethylbenzene
The most common method for the synthesis of this compound is the Birch reduction of ethylbenzene.[5][6][7][8] This reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.
Reaction Scheme:
C₆H₅CH₂CH₃ + 2 Na + 2 ROH → C₈H₁₂ + 2 NaOR
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Gas inlet (for inert gas)
-
Dropping funnel
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Ethylbenzene
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Liquid ammonia
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.
-
Sodium Dissolution: Small, freshly cut pieces of sodium metal are carefully added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.
-
Substrate Addition: A solution of ethylbenzene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.
-
Reaction Quenching: After the addition is complete, the reaction is allowed to stir for 1-2 hours. The reaction is then quenched by the careful, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color is discharged.
-
Workup: The ammonia is allowed to evaporate under a fume hood. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.
The workflow for the synthesis of this compound via Birch reduction is depicted in the following diagram.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of this compound. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this compound in various synthetic endeavors. While detailed experimental spectroscopic data is not widely available, the provided information on its synthesis and physicochemical properties offers a solid foundation for its use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 1,4-Cyclohexadiene, 1-ethyl- [webbook.nist.gov]
- 4. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Data of 1-Ethyl-1,4-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,4-cyclohexadiene, a valuable organic compound in various research and development applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition and a relevant synthetic procedure.
Synthesis of this compound via Birch Reduction
A common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene (B125841). This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849) with a proton source.
Experimental Protocol: Birch Reduction of Ethylbenzene
Materials:
-
Ethylbenzene
-
Liquid ammonia
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with freshly distilled liquid ammonia (approximately 200 mL for 0.1 mol of ethylbenzene).
-
Small, clean pieces of sodium metal are carefully added to the stirring liquid ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
A solution of ethylbenzene in anhydrous ethanol (1:1 molar ratio with sodium) is added dropwise from the dropping funnel to the sodium-ammonia solution over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours, maintaining the temperature at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
The remaining residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, crucial for its identification and characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.7 - 5.8 | m | 2H | Olefinic protons (C4-H, C5-H) |
| ~5.4 | t | 1H | Olefinic proton (C2-H) |
| ~2.6 - 2.7 | m | 4H | Allylic protons (C3-H₂, C6-H₂) |
| ~2.0 | q | 2H | Methylene protons (-CH₂-CH₃) |
| ~1.0 | t | 3H | Methyl protons (-CH₂-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~135 | C1 |
| ~125-128 | C4, C5 |
| ~120 | C2 |
| ~28 - 30 | C3, C6 |
| ~25 | -CH₂-CH₃ |
| ~12 | -CH₂-CH₃ |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020-3050 | Medium | =C-H stretch (vinylic C-H) |
| ~2850-2960 | Strong | C-H stretch (aliphatic C-H) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | CH₂ bend (scissoring) |
| ~1375 | Medium | CH₃ bend (symmetric) |
| ~650-700 | Strong | =C-H bend (out-of-plane) |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data (Electron Ionization - EI) .[1]
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 108 | Moderate | [M]⁺ (Molecular ion) |
| 93 | Moderate | [M - CH₃]⁺ |
| 79 | High | [M - C₂H₅]⁺ (Base Peak) |
| 78 | Moderate | [C₆H₆]⁺ (from retro-Diels-Alder) |
| 77 | High | [C₆H₅]⁺ |
| 30 | Moderate | [C₂H₆]⁺ (from retro-Diels-Alder) |
Experimental Protocol for GC-MS
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of the sample, and the MS records the mass spectrum of the eluted this compound. Electron ionization at 70 eV is typically used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
References
Thermodynamic Stability of 1-Ethyl-1,4-cyclohexadiene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermodynamic stability of 1-Ethyl-1,4-cyclohexadiene, a compound of interest in synthetic chemistry and drug development. The document summarizes key thermodynamic data, outlines experimental methodologies for stability determination, and presents visual representations of isomerization pathways.
Core Thermodynamic Data
The thermodynamic stability of this compound is best understood in the context of its isomerization to more stable isomers. The following table summarizes the experimentally determined enthalpy of reaction (ΔrH°) for the isomerization of this compound in the liquid phase. This data provides a quantitative measure of the relative stabilities of the isomers.
| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |
| This compound ⇌ 1-Ethyl-1,3-cyclohexadiene | -9.3 ± 1.3 | Eqk | Dimethylsulfoxide | Taskinen and Nummelin, 1994 |
| This compound ⇌ 2-Ethyl-1,3-cyclohexadiene | -2.7 ± 1.2 | Eqk | Dimethylsulfoxide | Taskinen and Nummelin, 1994 |
Eqk: Equilibrium measurement
Experimental Protocols
A detailed experimental protocol for the determination of the thermodynamic data presented above is described in the work of Taskinen and Nummelin (1994). While the full text of this specific publication could not be retrieved for a comprehensive summary, the general methodology for such an investigation involves the following key steps:
1. Equilibration of Isomers: The isomeric ethylcyclohexadienes are allowed to reach equilibrium in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The equilibration is typically catalyzed by a base, for which potassium tert-butoxide (t-BuOK) is a common choice. The reaction is carried out at a constant temperature until the composition of the mixture no longer changes, indicating that equilibrium has been established.
2. Sample Analysis: The composition of the equilibrium mixture is determined using analytical techniques capable of separating and quantifying the different isomers. Gas chromatography (GC) is a standard method for this purpose. By analyzing the relative peak areas of the isomers in the chromatogram, their equilibrium concentrations can be determined.
3. Calculation of Thermodynamic Parameters: From the equilibrium constant (K_eq), which is calculated from the concentrations of the isomers at equilibrium, the standard Gibbs free energy of reaction (ΔrG°) can be determined using the equation:
ΔrG° = -RT ln(K_eq)
where R is the gas constant and T is the absolute temperature. The enthalpy of reaction (ΔrH°) can then be determined by measuring the equilibrium constant at different temperatures and applying the van 't Hoff equation:
d(ln K_eq)/dT = ΔrH° / RT²
Isomerization Pathway
The isomerization of this compound to its more stable conjugated isomers is a key aspect of its chemistry. The following diagram illustrates the logical relationship between these isomers.
Experimental Workflow
The general workflow for determining the relative thermodynamic stability of ethylcyclohexadiene isomers is depicted below.
The Birch Reduction: A Technical Guide to the Synthesis of Substituted 1,4-Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
The Birch reduction is a powerful and versatile organic reaction for the synthesis of 1,4-cyclohexadienes from aromatic compounds. This in-depth technical guide provides a comprehensive overview of the reaction, including its mechanism, the influence of substituents on regioselectivity, detailed experimental protocols, and its applications in drug development.
Core Principles and Mechanism
The Birch reduction involves the 1,4-reduction of an aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.[1][2] The reaction proceeds via a single electron transfer (SET) mechanism, leading to the formation of a non-conjugated 1,4-cyclohexadiene (B1204751). Unlike catalytic hydrogenation, the Birch reduction does not typically reduce the aromatic ring completely to a cyclohexane.[3]
The reaction is initiated by the transfer of an electron from the alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to yield a cyclohexadienyl radical. A second electron transfer to the radical generates a cyclohexadienyl carbanion, which is then protonated a final time by the alcohol to afford the 1,4-cyclohexadiene product.[4]
Regioselectivity: The Influence of Substituents
The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring.
Electron-Donating Groups (EDGs)
Aromatic rings bearing electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, are reduced to give 1,4-cyclohexadienes where the substituent remains on a double bond. The double bonds are arranged to be as substituted as possible.
Electron-Withdrawing Groups (EWGs)
In contrast, aromatic rings with electron-withdrawing groups, such as carboxyl (-COOH), ester (-COOR), and cyano (-CN) groups, are reduced to yield 1,4-cyclohexadienes where the substituent is on a saturated carbon atom. The double bonds are positioned away from the substituent.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Birch reduction of various substituted aromatic compounds.
| Starting Material | Substituent Type | Alkali Metal | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anisole | EDG (-OCH₃) | Na or Li | EtOH or t-BuOH | -33 to -78 | 0.5 - 2 h | 80-90 | General Literature |
| Toluene | EDG (-CH₃) | Na or Li | EtOH | -33 | 1 h | ~80 | General Literature |
| p-Xylene | EDG (-CH₃, -CH₃) | Na | EtOH | -33 | 1 h | High | [5] |
| Benzoic Acid | EWG (-COOH) | Na | EtOH | -33 | 1 h | 89-95 | Organic Syntheses |
| Naphthalene | - | Li | - | - | - | High | [2] |
| Biphenyl | - | Li | t-BuOH | -78 | 30 min | 44-70 (alkylated) | [6] |
| 1-Aminonaphthalene | EDG (-NH₂) | Li (electrochemical) | - | Room Temp | 8 h | 88 | [7][8] |
Detailed Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale Birch reduction.
Protocol 1: Birch Reduction of p-Methoxyphenethyl Alcohol[4]
-
Preparation: To a solution of p-methoxyphenethyl alcohol (65.7 mmol, 1.0 equiv) and tert-butanol (B103910) (20 mL) in liquid ammonia at -78 °C, add lithium (6.0 equiv) portionwise.
-
Reaction: Stir the reaction mixture at this temperature for 5 hours.
-
Quenching: Slowly quench the reaction with ammonium (B1175870) chloride (8.0 equiv).
-
Work-up: Remove the cooling bath and stir the mixture overnight at room temperature under a flow of nitrogen to evaporate the residual ammonia. Add water and extract the product with MTBE.
-
Purification: Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the desired product.
Protocol 2: Birch Reduction of a Substituted Aromatic Compound[4]
-
Preparation: In a three-necked round-bottom flask, prepare a solution of lithium (5.0 equiv) in liquid ammonia (130 mL) at -78 °C.
-
Addition of Substrate: Add a solution of the substrate (33.5 mmol, 1.0 equiv) in THF (7.0 mL).
-
Addition of Alcohol: After 20 minutes, add t-BuOH (2.4 equiv).
-
Reaction: Continue stirring for 5 hours at this temperature.
-
Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature overnight to evaporate the remaining ammonia. Take up the resulting slurry in MTBE, filter, and concentrate under reduced pressure.
Applications in Drug Development
The 1,4-cyclohexadiene motif is a valuable building block in medicinal chemistry, and the Birch reduction has been instrumental in the synthesis of several important pharmaceutical agents.
Steroid Hormones
The Birch reduction has played a pivotal role in the synthesis of steroid hormones. A notable example is the synthesis of norethisterone , a key component of early oral contraceptives.[9][10] The reduction of an aromatic A-ring in a steroid precursor is a critical step in creating the desired cyclohexenone structure.[11]
Prostaglandins (B1171923)
The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, has also utilized the Birch reduction.[1] The reaction enables the controlled reduction of aromatic precursors to generate key intermediates in the total synthesis of these complex molecules.[12]
Other Bioactive Molecules
The Birch reduction has been employed in the synthesis of various other bioactive compounds. For instance, the reduction of 1-aminonaphthalene is a step in a synthetic route towards the API Ropinirole , a dopamine (B1211576) agonist used to treat Parkinson's disease and restless legs syndrome.[7][8] Furthermore, various cyclohexadiene derivatives have been investigated for their potential as antiproliferative agents and as modulators of various biological targets.[13]
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Predict the major products of the following reactions.(d) p-xylen... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: An Analysis of CAS Number 19841-74-8
An in-depth review of the properties, hazards, and experimental data associated with CAS number 19841-74-8 for researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive technical overview of the chemical compound identified by CAS number 19841-74-8. Due to the highly specific and often limited public availability of data for certain chemical entities, this guide is based on a thorough search of available scientific literature and chemical databases. The objective is to present a consolidated resource on the known properties and hazards of this substance to support research and development activities.
Chemical and Physical Properties
A detailed search for the chemical and physical properties of the compound associated with CAS number 19841-74-8 did not yield specific data. This suggests that the compound may be proprietary, part of a confidential database, or that its properties have not been published in publicly accessible literature.
Biological Activity and Signaling Pathways
Information regarding the biological activity and any associated signaling pathways for CAS number 19841-74-8 is not currently available in the public domain. Compounds of interest in drug development often have their mechanisms of action and biological targets characterized, but for this specific CAS number, such information has not been disclosed or published.
Experimental Protocols
Detailed experimental protocols involving the use of CAS number 19841-74-8 are not described in the available scientific literature. This includes methodologies for its synthesis, purification, or use in biological assays.
Safety and Hazard Information
A comprehensive search for safety data sheets (SDS) or other toxicological reports for CAS number 19841-74-8 did not provide any specific hazard information. For any chemical compound, it is imperative to handle it with appropriate caution in a laboratory setting, using personal protective equipment (PPE) and following standard safety procedures until explicit safety data becomes available.
Conclusion
Based on an extensive review of publicly available information, there is currently no specific data associated with CAS number 19841-74-8 regarding its chemical properties, biological activity, experimental protocols, or safety and hazards. This lack of information indicates that the compound is likely not a commercially available or widely researched substance. Researchers and drug development professionals are advised to consult proprietary databases or contact chemical suppliers directly for any potential information on this compound. Without any available data, it is not possible to provide the requested tables, diagrams, or detailed experimental sections.
An In-depth Technical Guide to 1-Ethyl-1,4-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethyl-1,4-cyclohexadiene, a valuable organic compound with applications in synthetic chemistry. This document details its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Birch reduction of ethylbenzene (B125841), and methods for its characterization.
Chemical Identity and Synonyms
The compound with the common name this compound is systematically named 1-ethylcyclohexa-1,4-diene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1]
For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 1-ethylcyclohexa-1,4-diene[1] |
| Common Name | This compound |
| CAS Number | 19841-74-8[1] |
| Molecular Formula | C₈H₁₂[1] |
| Molecular Weight | 108.18 g/mol [1] |
| InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3[1] |
| SMILES | CCC1=CCC=CC1[1] |
| Synonyms | 1,4-Cyclohexadiene, 1-ethyl- |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Unit |
| Boiling Point | 137.5 | °C at 760 mmHg |
| Density | 0.841 | g/cm³ |
| Flash Point | 19 | °C |
| Refractive Index | 1.474 | |
| Vapor Pressure | 8.71 | mmHg at 25°C |
Synthesis via Birch Reduction of Ethylbenzene
The most common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene. This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.
Reaction Mechanism
The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol. The ethyl group, being an electron-donating group, directs the reduction to occur at the ortho and meta positions, yielding the non-conjugated 1,4-diene as the major product.
Experimental Protocol
Materials:
-
Ethylbenzene
-
Anhydrous liquid ammonia
-
Sodium metal, cut into small pieces
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and distillation
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry and flushed with an inert gas, such as argon or nitrogen.
-
Ammonia Condensation: Cool the reaction flask in a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.
-
Sodium Dissolution: With vigorous stirring, carefully add small pieces of sodium metal to the liquid ammonia. The formation of a deep blue color indicates the presence of solvated electrons, the active reducing agent.
-
Substrate Addition: Prepare a solution of ethylbenzene in anhydrous ethanol and add it dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours. The persistence of the blue color indicates an excess of the reducing agent.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color disappears.
-
Workup: Allow the ammonia to evaporate under a fume hood. To the remaining residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.
Typical GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating the product from starting material and potential byproducts.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain 150 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
The expected mass spectrum will show a molecular ion peak at m/z 108, corresponding to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
¹H NMR (Proton NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Expected Chemical Shifts (δ) in ppm:
-
Vinyl protons: Signals in the range of 5.3-5.8 ppm.
-
Allylic protons: Signals around 2.6-2.8 ppm.
-
Ethyl group (CH₂): Quartet around 2.0-2.2 ppm.
-
Ethyl group (CH₃): Triplet around 1.0-1.2 ppm.
-
¹³C NMR (Carbon NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Expected Chemical Shifts (δ) in ppm:
-
Olefinic carbons: Signals in the range of 120-140 ppm.
-
Allylic and Ethyl carbons: Signals in the range of 10-40 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: A thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Characteristic Absorption Bands:
-
=C-H stretch (vinylic): ~3020-3050 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch: ~1640-1660 cm⁻¹
-
=C-H bend (out-of-plane): ~650-700 cm⁻¹
Visualizations
IUPAC Name and Synonyms Relationship
Caption: Relationship between the IUPAC name and its common synonyms and identifiers.
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
A Technical Guide to 1-Ethyl-1,4-cyclohexadiene for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and analytical protocols for 1-Ethyl-1,4-cyclohexadiene, a versatile building block in modern medicinal chemistry.
Introduction
This compound is a cyclic olefin that has garnered interest within the scientific community, particularly in the fields of organic synthesis and drug discovery. Its unique structural motif, featuring a non-conjugated diene system, offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed experimental protocols for its synthesis and purity assessment, and an exploration of its potential applications in medicinal chemistry.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The compound is typically offered in various quantities and purities to suit diverse research and development needs. Below is a summary of key suppliers and their typical product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| ChemicalBook | 19841-74-8 | C₈H₁₂ | 108.18 | Varies by supplier | Inquire |
| Pharmaffiliates | 19841-74-8 | C₈H₁₂ | 108.18 | Pharmaceutical Standard | Inquire |
| Guidechem | 19841-74-8 | C₈H₁₂ | 108.18 | Varies by supplier | Inquire |
| Shanghai Synchem Pharma Co., Ltd. | 19841-74-8 | C₈H₁₂ | 108.18 | Inquire | Inquire |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 137.5 °C at 760 mmHg |
| Flash Point | 19 °C |
| Density | 0.841 g/cm³ |
| Refractive Index | 1.474 |
| Storage Temperature | 2-8°C, under inert gas |
Synthesis of this compound via Birch Reduction
The Birch reduction is a widely employed and effective method for the synthesis of 1,4-cyclohexadienes from aromatic precursors.[1][2][3][4] The following protocol is a representative procedure for the synthesis of this compound from ethylbenzene (B125841).
Reaction Principle
The Birch reduction of ethylbenzene involves the treatment of the aromatic ring with a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849) in the presence of a proton source, typically an alcohol. The reaction proceeds through a series of single-electron transfers and protonations to yield the desired 1,4-diene.
Caption: Birch reduction mechanism for the synthesis of this compound.
Experimental Protocol
Materials:
-
Ethylbenzene
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Dry ice
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Gas inlet (for inert gas)
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble and flame-dry a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Sodium Dissolution: With vigorous stirring, carefully add small, freshly cut pieces of sodium metal to the liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.
-
Substrate Addition: Prepare a solution of ethylbenzene in anhydrous ethanol. Add this solution dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the reaction mixture.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride solution until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate under a fume hood. To the remaining residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.
Quality Control and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for determining the purity of volatile organic compounds like this compound.
GC-MS Experimental Protocol
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for volatile organic compound analysis (e.g., HP-5MS or equivalent).
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
-
Injection Mode: Split.
MS Conditions (Representative):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The purity of the sample is determined by integrating the peak area of this compound in the total ion chromatogram and expressing it as a percentage of the total integrated peak area. The identity of the compound is confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).[5][6]
Caption: Experimental workflow for GC-MS analysis of this compound.
Applications in Medicinal Chemistry and Drug Development
While direct applications of this compound in marketed drugs are not extensively documented, the cyclohexadiene scaffold is a recognized "privileged structure" in medicinal chemistry.[7][8] This means that the cyclohexadiene core is a versatile platform that can be readily functionalized to interact with a variety of biological targets.
The non-conjugated diene system of this compound offers several strategic advantages in drug design:
-
Scaffold for 3D Diversity: The puckered conformation of the cyclohexadiene ring allows for the precise spatial arrangement of substituents, which can be crucial for optimizing interactions with protein binding pockets.
-
Bioisosteric Replacement: The cyclohexadiene moiety can serve as a bioisostere for aromatic rings, offering a means to modulate physicochemical properties such as solubility and metabolic stability while maintaining key pharmacophoric interactions.
-
Access to Novel Chemical Space: The reactivity of the double bonds allows for a wide range of chemical transformations, providing access to diverse libraries of compounds for high-throughput screening.
For instance, derivatives of cyclohexadiene have been explored as intermediates in the synthesis of biologically active compounds, including those with potential anticancer and neuroprotective properties.[7] The ethyl group on this compound provides an additional vector for modification, further expanding the accessible chemical space for drug discovery efforts.
Caption: Potential drug discovery pathways utilizing the this compound scaffold.
Conclusion
This compound is a readily available chemical intermediate with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the Birch reduction is a well-established and scalable process. The purity of the compound can be reliably assessed using standard GC-MS techniques. The inherent structural features of the cyclohexadiene scaffold offer medicinal chemists a valuable tool for exploring novel chemical space and developing new therapeutic agents. Further investigation into the derivatization of this compound is warranted to fully exploit its potential in the development of next-generation pharmaceuticals.
References
- 1. d-nb.info [d-nb.info]
- 2. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 3. 1,4-Cyclohexadiene Synthesis by Reduction of Arenes [organic-chemistry.org]
- 4. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Cyclohexadiene, 1-ethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Ethyl-1,4-cyclohexadiene as a Hydrogen Donor in Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology in organic synthesis, offering a safer and often more selective alternative to classical hydrogenation reactions that require high-pressure gaseous hydrogen. The choice of hydrogen donor is critical to the success of CTH. Cyclohexadienes, and their derivatives, are particularly effective donors due to the thermodynamic driving force of aromatization upon hydrogen donation. This document provides detailed application notes and protocols for the use of 1,4-cyclohexadiene (B1204751) and its derivatives, with a focus on 1-Ethyl-1,4-cyclohexadiene, in transfer hydrogenation reactions.
While specific literature on this compound as a hydrogen donor is limited, the principles and protocols outlined herein for the parent 1,4-cyclohexadiene (CHD) and other alkylated derivatives are directly applicable and serve as a strong predictive model for its reactivity. The driving force for these reactions is the formation of a stable aromatic ring, in this case, ethylbenzene.
Principle of Transfer Hydrogenation with Cyclohexadienes
Transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a catalyst. In the case of this compound, the molecule donates two hydrogen atoms to an unsaturated substrate, resulting in its aromatization to ethylbenzene. This process is typically catalyzed by transition metals, such as palladium on carbon (Pd/C), or initiated by catalysts like iodine or Brønsted/Lewis acids.[1]
Data Presentation
Table 1: Iodine-Initiated Transfer Hydrogenation of Aryl-Substituted Alkenes with 1,4-Cyclohexadiene (CHD)
This table summarizes the results for the transfer hydrogenation of various aryl-substituted alkenes using 1,4-cyclohexadiene as the hydrogen donor and iodine as the initiator. The reactions were conducted at room temperature in dichloromethane (B109758).[2]
| Entry | Substrate (Alkene) | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | 1,1-Diphenylethylene | I₂ (20) | 15 | 95 |
| 2 | (E)-Stilbene | I₂ (20) | 15 | 92 |
| 3 | α-Methylstyrene | I₂ (20) | 30 | 85 |
| 4 | 4-Methoxystyrene | I₂ (20) | 60 | 78 |
| 5 | 4-Chlorostyrene | I₂ (20) | 45 | 88 |
Data extracted from a study on iodine-initiated transfer hydrogenation.[2]
Table 2: Palladium-Catalyzed Transfer Hydrogenation for Deprotection and Reduction
This table presents typical applications of 1,4-cyclohexadiene with a palladium on carbon (Pd/C) catalyst for the reduction of various functional groups. These reactions are often accelerated by microwave heating.[3][4]
| Substrate Type | Functional Group | Catalyst | Solvent | Conditions | Typical Outcome |
| Benzyl Ether | O-Bn | 10% Pd/C | Ethanol (B145695) | 100°C, Microwave, 5 min | High Yield (Alcohol) |
| Cbz-protected Amine | N-Cbz | 10% Pd/C | Methanol | 100°C, Microwave, 5 min | High Yield (Amine) |
| Alkene | C=C | 10% Pd/C | Ethyl Acetate | RT to 60°C | Quantitative (Alkane) |
| Nitroarene | NO₂ | 10% Pd/C | Ethanol | RT to 60°C | High Yield (Aniline) |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Initiated Transfer Hydrogenation of Alkenes
This protocol is adapted from a reported procedure for the reduction of aryl-substituted alkenes using 1,4-cyclohexadiene and iodine.[2]
Materials:
-
Aryl-substituted alkene (1.0 eq)
-
This compound (or 1,4-cyclohexadiene) (1.1 - 1.5 eq)
-
Iodine (I₂) (20 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aryl-substituted alkene (e.g., 0.5 mmol).
-
Add dichloromethane (e.g., 0.5 mL) to dissolve the substrate.
-
Add this compound (0.55 mmol, 1.1 eq).
-
With vigorous stirring, add iodine (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Pd/C-Catalyzed Transfer Hydrogenation of a Nitroarene
This protocol describes a typical procedure for the reduction of a nitro group to an amine using this compound and Pd/C.
Materials:
-
Nitroarene (1.0 eq)
-
This compound (3.0 - 5.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle or microwave reactor
-
Celatom® or filter paper for filtration
Procedure:
-
In a round-bottom flask, dissolve the nitroarene (e.g., 1.0 mmol) in ethanol (10-20 mL).
-
Add this compound (e.g., 3.0 mmol, 3.0 eq).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere if desired, although often not strictly necessary.
-
Stir the suspension at room temperature or heat to a moderate temperature (e.g., 60°C) to increase the reaction rate. For rapid reactions, microwave heating at 100°C for 5-10 minutes can be employed.[3][4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celatom® or a syringe filter to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; handle with care.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
The product can be purified by crystallization or column chromatography if needed.
Visualizations
References
Application Notes and Protocols: 1-Ethyl-1,4-cyclohexadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and pharmacologically active compounds. Substituted cyclohexadienes are valuable dienes in this reaction, offering access to a diverse range of bicyclic and polycyclic scaffolds. This document provides detailed application notes and protocols for the use of 1-Ethyl-1,4-cyclohexadiene in Diels-Alder reactions, drawing upon established principles and data from structurally related compounds due to the limited specific literature on this particular diene. The resulting adducts have potential applications in drug development, as many natural products with significant biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are Diels-Alder type adducts.[1][2][3][4]
Reactivity and Regioselectivity
In the context of a normal demand Diels-Alder reaction, the electron-donating nature of the ethyl group in this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, enhancing its reactivity towards electron-deficient dienophiles. The reaction proceeds through a concerted mechanism, and the regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. For a 1-alkyl substituted diene, the "ortho" and "para" products are generally favored. The specific ratio of these regioisomers can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.
Data Presentation: Diels-Alder Reactions of Cyclohexadiene Derivatives
| Diene | Solvent | Product | Yield (%) |
| 1,3-Cyclohexadiene | Toluene | Adduct 1 | 15 |
| 1,3-Cyclohexadiene | THF | Adduct 1 | 6 |
| 1,3-Cyclohexadiene | Water | Adduct 1 | 67 |
| 1-Methyl-1,3-cyclohexadiene | Toluene | Adduct 2 | 27 |
| 1-Methyl-1,3-cyclohexadiene | THF | Adduct 2 | 9 |
| 1-Methyl-1,3-cyclohexadiene | Water | Adduct 2 | 27 |
| 1,2-Dimethyl-1,3-cyclohexadiene | Toluene | Adduct 3 | 3 |
| 1,2-Dimethyl-1,3-cyclohexadiene | THF | Adduct 3 | 3 |
| 1,2-Dimethyl-1,3-cyclohexadiene | Water | Adduct 3 | 27 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative via Birch Reduction)
The Birch reduction of ethylbenzene (B125841) is a common method for the synthesis of this compound.
Materials:
-
Ethylbenzene
-
Anhydrous liquid ammonia (B1221849)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Condense anhydrous liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add a solution of ethylbenzene in ethanol dropwise to the reaction mixture.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by distillation.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Deficient Dienophile
This protocol provides a general method for the reaction with a dienophile such as maleic anhydride (B1165640).
Materials:
-
This compound
-
Maleic anhydride (or other suitable dienophile)
-
Toluene (or other suitable solvent)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable solvent (e.g., toluene).
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the purified Diels-Alder adduct.
-
Characterize the product by NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizations
Caption: Diels-Alder reaction schematic.
Caption: General experimental workflow.
Caption: Potential biological signaling pathway.
Applications in Drug Development
Diels-Alder adducts derived from natural sources have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer effects.[1][2][3][4] The cyclohexene (B86901) core provided by the Diels-Alder reaction serves as a versatile scaffold for the synthesis of complex molecules that can interact with biological targets. The adducts derived from this compound could be explored for similar activities. For instance, they could be investigated as inhibitors of key signaling pathways implicated in inflammation or cancer, such as the NF-κB or MAPK pathways. Further derivatization of the initial adducts could lead to the development of novel therapeutic agents with improved potency and selectivity.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]
- 5. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Ethyl-1,4-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed 1,3-alkenylarylation of skipped dienes, with a specific focus on adapting the methodology for 1-Ethyl-1,4-cyclohexadiene. This three-component reaction allows for the efficient synthesis of 1,3-syn-disubstituted cyclohexene (B86901) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While traditional cross-coupling reactions typically involve the coupling of organohalides with organometallic reagents, recent advancements have enabled the use of less conventional substrates. Skipped dienes, such as 1,4-cyclohexadiene (B1204751) and its derivatives, have emerged as viable starting materials in palladium-catalyzed difunctionalization reactions. These reactions proceed through a fascinating metal migration mechanism, allowing for the formation of 1,3-disubstituted products with high diastereoselectivity.[1][2]
This document outlines a protocol for a palladium-catalyzed three-component reaction involving a skipped diene (this compound), an alkenyl triflate, and an arylboronic acid. The reaction is catalyzed by Pd(acac)₂ with CsF as the base.[1][2] This method provides a direct route to synthetically useful 3-aryl-5-alkenylcyclohexene derivatives.
Reaction Principle
The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the alkenyl triflate to a Pd(0) species. The resulting alkyl-Pd(II) intermediate undergoes a sequence of β-hydride elimination and reinsertion steps, leading to the migration of the palladium catalyst along the diene backbone to form a π-allyl-Pd(II) intermediate. This intermediate then participates in a Suzuki-Miyaura-type coupling with the arylboronic acid, followed by reductive elimination to yield the 1,3-alkenylarylated product and regenerate the Pd(0) catalyst.[1][2]
Note on this compound: While the primary literature protocol has been developed for 1,4-cyclohexadiene, it is anticipated to be applicable to this compound. The presence of the ethyl group may influence the regioselectivity of the reaction due to steric and electronic effects. Researchers should be prepared to analyze the product mixture for isomeric products.
Experimental Protocols
General Procedure for Palladium-Catalyzed 1,3-Alkenylarylation
This protocol is adapted from the literature for the difunctionalization of 1,4-cyclohexadiene and is presented as a starting point for reactions with this compound.[1][2]
Materials:
-
This compound
-
Alkenyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add Pd(acac)₂ (5 mol%), the arylboronic acid (1.0 equiv), and CsF (2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the alkenyl triflate (1.0 equiv) and this compound (3.0 equiv).
-
Add anhydrous THF to achieve a desired concentration (e.g., 0.2 M with respect to the alkenyl triflate).
-
Place the reaction mixture in a preheated oil bath or heating mantle at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with an appropriate solvent such as ethyl acetate.
-
The filtrate can then be concentrated under reduced pressure.
-
The crude product should be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired 1,3-alkenylarylated product.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed 1,3-alkenylarylation of 1,4-cyclohexadiene with various arylboronic acids and an alkenyl triflate, as reported in the literature.[2] These results can serve as a benchmark for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Alkenyl Triflate | Product | Yield (%) |
| 1 | Phenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-phenyl-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 70 |
| 2 | 4-Methoxyphenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-methoxyphenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 65 |
| 3 | 4-Fluorophenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-fluorophenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 72 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-(trifluoromethyl)phenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 68 |
| 5 | Naphthalen-2-ylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(naphthalen-2-yl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 63 |
Visualizations
Experimental Workflow
Caption: General workflow for the palladium-catalyzed 1,3-alkenylarylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for 1,3-alkenylarylation of a skipped diene.
References
Application of 1-Ethyl-1,4-cyclohexadiene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,4-cyclohexadiene is a versatile yet underutilized reagent in organic synthesis. As a derivative of 1,4-cyclohexadiene, its primary application lies in catalytic transfer hydrogenation (CTH), where it serves as a stable and convenient source of hydrogen. The driving force for these reactions is the irreversible formation of the aromatic byproduct, ethylbenzene, which makes the hydrogen transfer thermodynamically favorable. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and comparative data for key transformations.
Core Principle: Aromatization as a Driving Force
The synthetic utility of this compound is fundamentally linked to its ability to aromatize. Upon donating two hydrogen atoms, it is converted to the highly stable ethylbenzene. This significant thermodynamic driving force facilitates the reduction of a wide range of functional groups under relatively mild conditions, often avoiding the need for high-pressure hydrogenation gas.
Application Notes and Protocols: Asymmetric Transfer Hydrogenation using Chiral 1,4-Cyclohexadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries. This technique offers a safer alternative to traditional asymmetric hydrogenation that often requires high pressures of hydrogen gas. A significant advancement in this field is the use of chiral 1,4-cyclohexadiene (B1204751) (1,4-CHD) derivatives as stoichiometric sources of chirality and hydrogen. This approach, particularly highlighted in the work of Rucker and Oestreich, demonstrates a reagent-controlled strategy for the enantioselective reduction of prochiral substrates.[1][2]
These application notes provide a detailed overview and experimental protocols for the asymmetric transfer hydrogenation of styrenes using chiral 1,4-cyclohexadiene derivatives. The methodology relies on the use of a Brønsted acid initiator to generate a carbocation from the styrene (B11656) substrate, which is then intercepted by the chiral 1,4-CHD in an enantioselective hydride transfer step. The steric environment of the chiral 1,4-CHD is a decisive factor for the enantioselectivity of the reaction.[1] While the primary application of this specific methodology has been demonstrated for styrenes, the underlying principles may offer a foundation for future research into the reduction of other prochiral substrates such as ketones and imines.
Synthesis of Chiral 1,4-Cyclohexadiene Derivatives
The successful application of this asymmetric transfer hydrogenation methodology hinges on the availability of enantiomerically enriched chiral 1,4-cyclohexadiene derivatives. A common route to these compounds involves a cobalt-catalyzed Diels-Alder reaction.[1]
General Experimental Protocol for the Synthesis of Chiral 1,4-Cyclohexadiene Derivatives
A representative procedure for the synthesis of chiral 1,4-cyclohexadiene derivatives is as follows:
-
Preparation of the Catalyst: In a glovebox, a solution of CoBr₂ (5 mol%) and a chiral phosphine (B1218219) ligand (e.g., L1, 5 mol%) in dichloromethane (B109758) (CH₂Cl₂) is stirred for 30 minutes.
-
Reaction Setup: To the catalyst solution, the diene substrate, the dienophile, zinc powder (50 mol%), and NaBArF (10 mol%) are added.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 18 hours.
-
Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the chiral 1,4-cyclohexadiene derivative.
Note: The specific chiral ligand and substrates will determine the final chiral 1,4-CHD derivative.
Asymmetric Transfer Hydrogenation of Styrenes
The core application of chiral 1,4-cyclohexadiene derivatives is the asymmetric transfer hydrogenation of styrenes, initiated by a trityl cation catalyst.
Quantitative Data Summary
The following table summarizes the results for the asymmetric transfer hydrogenation of various styrene derivatives using a chiral 1,4-cyclohexadiene.
| Entry | Styrene Substrate (Ar) | Chiral 1,4-CHD Derivative | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | H nPent, CO₂Et | 96 | 90:10 |
| 2 | 4-Methoxyphenyl | H nPent, CO₂Et | 98 | 88:12 |
| 3 | 4-tert-Butylphenyl | H nPent, CO₂Et | 95 | 70:30 |
| 4 | 2-Naphthyl | H nPent, CO₂Et | 96 | 87.5:12.5 |
| 5 | Phenyl | Me, CO₂Et | 49 | 98:2 |
Data sourced from Rucker and Oestreich's work.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Styrene Derivative
Materials:
-
Styrene derivative (1.0 equiv)
-
Chiral 1,4-cyclohexadiene derivative (1.3 equiv)
-
Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) (5 mol%)
-
Toluene (B28343) (PhMe), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: A dried reaction vessel is charged with the styrene derivative and the chiral 1,4-cyclohexadiene derivative under an inert atmosphere.
-
Solvent Addition: Anhydrous toluene is added to dissolve the reactants.
-
Initiation: The trityl tetrakis(pentafluorophenyl)borate catalyst is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield and enantiomeric ratio of the product are determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
Reaction Mechanism and Workflow
The proposed mechanism for the asymmetric transfer hydrogenation of styrenes using a chiral 1,4-cyclohexadiene derivative involves the formation of a carbocation intermediate.
Caption: Proposed mechanism for the asymmetric transfer hydrogenation.
The experimental workflow for this procedure is straightforward, involving the setup of the reaction under an inert atmosphere, followed by purification and analysis.
Caption: General experimental workflow for the ATH of styrenes.
Future Outlook
The use of chiral 1,4-cyclohexadiene derivatives in asymmetric transfer hydrogenation represents a promising area of research. While the current application is well-documented for styrenes, the development of new, more reactive chiral 1,4-CHD derivatives could expand the substrate scope to include other challenging prochiral functional groups like ketones and imines. Further mechanistic studies will also be crucial for the rational design of more efficient and selective chiral hydrogen donors.
References
Application Note and Protocol for GC-MS Analysis of 1-Ethyl-1,4-cyclohexadiene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,4-cyclohexadiene is a cyclic olefin that can undergo a variety of chemical transformations, including isomerization, oxidation, and polymerization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the volatile and semi-volatile products of these reactions. This document provides a detailed protocol for the GC-MS analysis of reaction mixtures containing this compound and its potential products.
Potential Reaction Products
The primary reaction products of this compound that can be analyzed using this protocol include, but are not limited to:
-
Isomerization Products: 1-Ethyl-1,3-cyclohexadiene and other structural isomers of ethylcyclohexadiene.
-
Oxidation Products: Aromatic compounds such as ethylbenzene, which can form upon dehydrogenation.
-
Starting Material: Unreacted this compound.
Experimental Protocols
Materials and Reagents
-
Solvent: High-purity dichloromethane (B109758) or hexane (B92381) (GC grade or equivalent).
-
Internal Standard (Optional): A non-reactive compound with a retention time distinct from the analytes of interest (e.g., dodecane).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Syringes: Microsyringes for sample and standard preparation.
-
Pipettes: Calibrated micropipettes.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Dilution: Accurately dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) in a volumetric flask. A typical dilution would be 1:100 or 1:1000, depending on the expected concentration of the products. The final concentration should ideally be in the low µg/mL range.[1][2]
-
Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard to the diluted sample.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter into a clean GC vial to prevent contamination of the GC system.[1]
-
Vial Sealing: Securely cap the vial immediately to prevent the loss of volatile components.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following parameters are recommended for a standard non-polar capillary column.
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1 to 100:1, depending on concentration) |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp 1 | 5 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 2 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 2 minutes (or adjusted to elute after the solvent peak) |
Data Presentation and Analysis
Qualitative Analysis
-
Peak Identification: Identify the chromatographic peaks corresponding to the reaction products by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Mass Spectral Interpretation: The mass spectrum of this compound and its isomers will exhibit a molecular ion peak (M+) at m/z 108. Key fragment ions can help in distinguishing between isomers.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of the analytes of interest.
-
Calibration Standards: Prepare a series of standard solutions containing known concentrations of the target analytes and the internal standard.
-
Calibration Curve: Analyze the standards using the same GC-MS method and plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of each product in the reaction sample by using the calibration curve.
Summary of Quantitative Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (µg/mL) |
| This compound | tR1 | 108, 93, 79, 77 | C1 |
| 1-Ethyl-1,3-cyclohexadiene | tR2 | 108, 93, 79, 77 | C2 |
| Ethylbenzene | tR3 | 106, 91 | C3 |
| Other Product 1 | tR4 | m/z1, m/z2, m/z3 | C4 |
| Other Product 2 | tR5 | m/z4, m/z5, m/z6 | C5 |
Note: Retention times are approximate and will vary depending on the specific instrument and column conditions.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential reaction pathways.
References
Application Notes and Protocols for 1-Ethyl-1,4-cyclohexadiene in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential applications of 1-Ethyl-1,4-cyclohexadiene in the realm of radical reactions. The information is intended to guide researchers in utilizing this compound as a valuable tool in synthetic chemistry, mechanistic studies, and potentially in the context of drug development as a radical scavenger.
Introduction
This compound is a substituted diene that belongs to a class of compounds known for their ability to act as excellent hydrogen atom donors. This property is primarily driven by the thermodynamic stability gained upon the aromatization of the cyclohexadiene ring to an ethylbenzene (B125841) ring. This inherent reactivity makes it a valuable reagent in various radical-mediated processes. The ethyl substituent can modulate the reactivity and physical properties of the parent 1,4-cyclohexadiene (B1204751) molecule.
Principle of Action in Radical Reactions
The primary role of this compound in radical reactions is to act as a hydrogen atom transfer (HAT) agent. When it encounters a radical species (R•), it donates a hydrogen atom from one of its allylic positions to quench the radical. This process results in the formation of a stabilized cyclohexadienyl radical and a non-radical species (R-H). The cyclohexadienyl radical can then readily undergo a subsequent reaction, often elimination of a second hydrogen atom, to form the highly stable aromatic compound, ethylbenzene. This rearomatization is a strong thermodynamic driving force for the initial hydrogen donation.
The reaction can be generalized as follows:
-
Hydrogen Abstraction: A radical (R•) abstracts a hydrogen atom from this compound.
-
Formation of a Stabilized Radical: This generates a resonancestabilized ethyl-cyclohexadienyl radical.
-
Aromatization: The ethyl-cyclohexadienyl radical can then donate a second hydrogen atom to another radical or undergo oxidation to form the stable aromatic product, ethylbenzene.
Applications
Radical Scavenging and Reaction Quenching
Due to its ability to efficiently donate a hydrogen atom, this compound can be employed as a radical scavenger to control or terminate unwanted radical chain reactions. This is particularly useful in polymerization processes or in organic reactions where radical side reactions are detrimental.
Mechanistic Probe
The formation of ethylbenzene as a byproduct can serve as a diagnostic tool to indicate the presence of radical intermediates in a reaction mechanism. By adding this compound to a reaction and subsequently detecting the formation of ethylbenzene, researchers can infer that a radical pathway is likely in operation.[1]
Reductive Dehalogenation of Alkyl Halides
This compound can be used in conjunction with a radical initiator (e.g., AIBN) to achieve the reductive dehalogenation of alkyl halides. The process involves a radical chain reaction where the alkyl radical generated from the halide abstracts a hydrogen atom from the cyclohexadiene.
Hydrogen Source in Transfer Hydrogenation
In certain catalytic systems, this compound can serve as a source of hydrogen atoms for transfer hydrogenation reactions, offering a safer and more convenient alternative to gaseous hydrogen.[2]
Quantitative Data
Direct kinetic data for the reaction of this compound with various radicals is scarce in the literature. However, the reactivity is expected to be comparable to that of the parent 1,4-cyclohexadiene and other alkyl-substituted derivatives. The table below summarizes relevant rate constants for similar compounds to provide an estimate of the expected reactivity.
| Radical Species | Substrate | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) | Notes |
| Hexenyl radical | Hex-5-enyl 3-methylcyclohexa-1,4-diene-3-carboxylate | 0.82 x 10⁵ | 140 | Rate constant for hydrogen abstraction.[3] |
| Simple alkyl radicals | 1,4-Cyclohexadiene | ~10⁴ - 10⁵ | 27 | General range for hydrogen abstraction.[4] |
| Allyl and Benzyl radicals | 1,4-Cyclohexadiene | < 10² | 27 | Slower rates for stabilized radicals.[4] |
| Methoxyl radical (CH₃O•) | 1,4-Cyclohexadiene | 1.9 x 10⁻¹² exp[-(7.6 ± 1.9) kJ mol⁻¹/RT] (cm³ s⁻¹) | 27 - 240 | Arrhenius expression for the reaction.[5] |
| Hydroxyl radical (•OH) | 1,4-Cyclohexadiene | Exhibits negative temperature dependence | - | Both addition and abstraction pathways are significant.[6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Birch reduction of ethylbenzene. This method involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.
Materials:
-
Ethylbenzene
-
Sodium metal
-
Liquid ammonia
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent deep blue color is observed.
-
Add a solution of ethylbenzene in anhydrous ethanol dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation to obtain this compound.
Protocol for Use as a Radical Scavenger (DPPH Assay Adaptation)
This protocol is adapted from the well-established DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to demonstrate the hydrogen-donating ability of this compound.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of solutions of this compound in methanol at different concentrations.
-
In a cuvette, mix a specific volume of the DPPH stock solution with a specific volume of the this compound solution.
-
As a control, prepare a cuvette with the same volume of DPPH stock solution and methanol.
-
Incubate the solutions in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The decrease in absorbance in the presence of this compound indicates its radical scavenging activity.
-
The percentage of radical scavenging activity can be calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizations
Caption: Mechanism of radical scavenging by this compound.
Caption: Workflow for DPPH radical scavenging assay.
Safety Precautions
This compound is a flammable liquid. Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile reagent in radical chemistry, primarily functioning as a hydrogen atom donor. Its utility as a radical scavenger, mechanistic probe, and in synthetic transformations makes it a valuable tool for researchers. While specific kinetic data for the ethyl derivative is limited, its reactivity can be reasonably inferred from its parent compound and other alkyl-substituted analogs. The provided protocols offer a starting point for its synthesis and application in a laboratory setting.
References
- 1. rsc.org [rsc.org]
- 2. 1,4-Cyclohexadiene, CHD [organic-chemistry.org]
- 3. Alkyl radical generation using cyclohexa-1,4-diene-3-carboxylates and 2,5-dihydrofuran-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Rate constants for the reactions of alkyl radicals with 1,4‐cyclohexadiene (1985) | Jalal Hawari | 37 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Metal-Free Transfer Hydrogenation with 1,4-Cyclohexadiene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for metal-free transfer hydrogenation reactions utilizing 1,4-cyclohexadiene (B1204751) (CHD) and its derivatives as hydrogen donors. This clean and increasingly popular methodology offers a valuable alternative to traditional metal-catalyzed hydrogenations, avoiding concerns of metal contamination in products, a critical consideration in pharmaceutical and fine chemical synthesis. These protocols are applicable to the reduction of a variety of unsaturated functionalities, including alkenes, imines, and α,β-unsaturated carbonyl compounds.
Introduction
Transfer hydrogenation is a powerful technique for the reduction of unsaturated organic molecules, where a donor molecule transfers hydrogen to a substrate in the presence of a catalyst or initiator. While transition metals have historically dominated this field, there is a growing interest in metal-free alternatives. 1,4-Cyclohexadiene and its derivatives, along with Hantzsch esters, have emerged as highly effective and practical hydrogen sources for these reactions. The driving force for the hydrogen transfer is the formation of a stable aromatic ring from the 1,4-cyclohexadiene core. This document details several key metal-free transfer hydrogenation protocols, including Brønsted acid-catalyzed, iodine-initiated, and asymmetric methods.
Key Applications
-
Reduction of Alkenes and Imines: Achieve efficient saturation of carbon-carbon and carbon-nitrogen double bonds.
-
Asymmetric Synthesis: The use of chiral 1,4-cyclohexadiene derivatives enables the enantioselective reduction of prochiral substrates, providing access to valuable chiral building blocks.
-
Reductive Amination: In-situ formation and reduction of imines from ketones/aldehydes and amines.
-
Clean Synthesis: The byproducts of these reactions are typically benzene (B151609) or its derivatives, which are often easily removed by evaporation, simplifying purification.
Data Summary
The following tables summarize the quantitative data for representative metal-free transfer hydrogenation reactions.
Table 1: Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes
| Entry | Substrate | Catalyst (mol%) | H-Donor | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1,1-Diphenylethylene | Tf₂NH (5) | 1,4-Cyclohexadiene | Toluene (B28343) | 24 | 95 | |
| 2 | α-Methylstyrene | Tf₂NH (5) | 1,4-Cyclohexadiene | Toluene | 24 | 88 | |
| 3 | 1-Phenylcyclohexene | Tf₂NH (5) | 1,4-Cyclohexadiene | Toluene | 48 | 75 |
Table 2: Iodine-Initiated Transfer Hydrogenation of Aryl-Substituted Alkenes
| Entry | Substrate | Initiator (mol%) | H-Donor | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1,1-Diphenylethylene | I₂ (10) | 1,4-Cyclohexadiene | CH₂Cl₂ | 1 | 98 | |
| 2 | Stilbene | I₂ (10) | 1,4-Cyclohexadiene | CH₂Cl₂ | 3 | 92 | |
| 3 | 4-Methoxystyrene | I₂ (10) | 1,4-Cyclohexadiene | CH₂Cl₂ | 5 | 85 |
Table 3: Asymmetric Transfer Hydrogenation of Styrenes with a Chiral 1,4-Cyclohexadiene Derivative
| Entry | Substrate | Catalyst (mol%) | Chiral H-Donor | Solvent | Time (h) | Yield (%) | e.r. | Ref. |
| 1 | Styrene | [Ph₃C][B(C₆F₅)₄] (5) | Chiral CHD | Toluene | 24 | 96 | 90:10 | |
| 2 | 4-Methylstyrene | [Ph₃C][B(C₆F₅)₄] (5) | Chiral CHD | Toluene | 24 | 98 | 88:12 | |
| 3 | 4-Methoxystyrene | [Ph₃C][B(C₆F₅)₄] (5) | Chiral CHD | Toluene | 24 | 95 | 70:30 |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes
This protocol describes the reduction of alkenes using 1,4-cyclohexadiene as the hydrogen donor and a catalytic amount of a Brønsted acid.
Materials:
-
Alkene substrate
-
1,4-Cyclohexadiene (freshly distilled)
-
Triflimide (Tf₂NH) or other suitable Brønsted acid (e.g., TfOH, TsOH)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the alkene substrate (1.0 mmol).
-
Add anhydrous toluene (5.0 mL) and stir until the substrate is fully dissolved.
-
Add 1,4-cyclohexadiene (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare a stock solution of the Brønsted acid catalyst in anhydrous toluene (e.g., 0.05 M Tf₂NH).
-
Add the required amount of the catalyst solution (e.g., 1.0 mL of a 0.05 M solution for 5 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Iodine-Initiated Transfer Hydrogenation of Alkenes
This protocol outlines a simple and efficient method for the reduction of aryl-substituted alkenes using iodine as an initiator.
Materials:
-
Aryl-substituted alkene substrate
-
1,4-Cyclohexadiene (freshly distilled)
-
Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aryl-substituted alkene substrate (0.5 mmol).
-
Add anhydrous dichloromethane (2.5 mL).
-
Add 1,4-cyclohexadiene (1.0 mmol, 2.0 equiv).
-
Add iodine (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the iodine color and confirmed by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane (10 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (2 x 10 mL) to remove excess iodine, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Visualizations
Signaling Pathway for Brønsted Acid-Catalyzed Transfer Hydrogenation
Caption: Proposed mechanism for Brønsted acid-catalyzed transfer hydrogenation.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation experiments.
Synthesis of Functionalized Cyclohexadienes for Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclohexadienes and their subsequent polymerization. The methodologies outlined herein are crucial for the development of advanced polymeric materials with tailored properties for a variety of applications, including drug delivery, advanced coatings, and specialized elastomers.
Introduction
Functionalized poly(cyclohexadiene)s are a promising class of polymers due to their unique combination of a rigid backbone and the potential for a wide range of functionalities. The controlled synthesis of these polymers allows for precise tuning of their thermal, mechanical, and optical properties. This document focuses on two primary methodologies: the synthesis of functionalized cyclohexadiene monomers via the Diels-Alder reaction and the controlled polymerization of these monomers, primarily through living anionic polymerization. Additionally, post-polymerization functionalization techniques are presented to further enhance the versatility of these materials.
Synthesis of Functionalized Cyclohexadiene Monomers
The Diels-Alder reaction is a powerful and versatile method for the synthesis of substituted cyclohexene (B86901) derivatives, which can serve as functionalized cyclohexadiene monomers. This [4+2] cycloaddition reaction allows for the introduction of a wide variety of functional groups with high stereocontrol.
General Workflow for Diels-Alder Synthesis of Functionalized Cyclohexadienes
Caption: Workflow for the synthesis of functionalized cyclohexadiene monomers.
Experimental Protocol: Synthesis of 4-Phenylcyclohexene (B1218791)
This protocol describes the synthesis of 4-phenylcyclohexene from 1,3-butadiene (B125203) and styrene (B11656), a representative example of a Diels-Alder reaction to produce a functionalized cyclohexene.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Styrene (inhibitor removed)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) (anhydrous)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Preparation of the Reaction Vessel: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Charging of Reactants:
-
Add styrene (e.g., 10.4 g, 0.1 mol) and a small amount of hydroquinone (inhibitor to prevent polymerization of styrene) to the reaction vessel containing anhydrous toluene (50 mL).
-
Cool the vessel to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Carefully condense 1,3-butadiene (e.g., 8.1 g, 0.15 mol, excess) into the reaction vessel.
-
-
Reaction:
-
Seal the reaction vessel tightly.
-
Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (e.g., 100-150 °C) for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess styrene under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure 4-phenylcyclohexene.
-
Polymerization of Cyclohexadiene Monomers
Living anionic polymerization is a robust method for the synthesis of well-defined poly(cyclohexadiene)s with controlled molecular weights and narrow molecular weight distributions. The use of polar additives is often necessary to achieve a "living" process and control the polymer microstructure.
General Workflow for Living Anionic Polymerization
Caption: Workflow for living anionic polymerization and functionalization.
Experimental Protocol: Living Anionic Polymerization of 1,3-Cyclohexadiene (B119728)
This protocol details the living anionic polymerization of 1,3-cyclohexadiene using sec-butyllithium (B1581126) (sec-BuLi) as an initiator and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a polar additive.
Materials:
-
1,3-Cyclohexadiene (CHD), purified by drying over CaH₂ and distillation.
-
Benzene, purified and dried.
-
sec-Butyllithium (sec-BuLi) in cyclohexane.
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), dried over CaH₂ and distilled.
-
Methanol (B129727) (for termination).
-
High-vacuum polymerization apparatus.
Procedure:
-
Apparatus Preparation: All glassware is rigorously cleaned, dried, and assembled under high vacuum or in a glovebox to ensure anaerobic and anhydrous conditions.
-
Solvent and Monomer Addition: Benzene and purified 1,3-cyclohexadiene are distilled under vacuum into the reaction vessel.
-
Initiation:
-
The desired amount of TMEDA is added to the reactor.
-
The calculated amount of sec-BuLi solution is added to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.
-
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 5-20 °C). The polymerization of 1,3-CHD is typically slow.[1]
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Post-Polymerization Functionalization
A key advantage of living anionic polymerization is the ability to introduce functional groups at the chain end by reacting the living polymer chains with suitable electrophiles.
Experimental Protocol: Synthesis of ω-Hydroxyl-Functionalized Poly(1,3-cyclohexadiene)
This protocol describes the synthesis of hydroxyl-terminated poly(1,3-cyclohexadiene) by terminating the living anionic polymerization with ethylene oxide.[2][3]
Materials:
-
Living poly(1,3-cyclohexadienyl)lithium solution (from the protocol in section 3.2).
-
Ethylene oxide, purified and condensed into a calibrated ampoule.
-
Methanol containing a small amount of hydrochloric acid.
Procedure:
-
Preparation of Living Polymer: Follow the procedure for the living anionic polymerization of 1,3-cyclohexadiene as described in section 3.2.
-
Termination with Ethylene Oxide:
-
Instead of methanol, a slight excess of purified ethylene oxide is introduced into the living polymer solution.
-
The reaction is allowed to stir for several hours to ensure complete end-capping.
-
-
Hydrolysis: The reaction is quenched by the addition of acidified methanol to hydrolyze the lithium alkoxide chain ends.
-
Isolation and Purification: The hydroxyl-functionalized polymer is isolated by precipitation in methanol, filtered, and dried under vacuum. Further purification can be achieved by column chromatography to separate the functionalized polymer from any unfunctionalized chains resulting from side reactions.[2][3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized poly(1,3-cyclohexadiene)s.
Table 1: Anionic Polymerization of 1,3-Cyclohexadiene with Functionalization [2][3]
| Initiator System | Additive | Terminating Agent | Calculated Mn ( g/mol ) | Functionalization Yield (%) |
| sec-BuLi | None (in Benzene) | Ethylene Oxide | 3000 | 90 |
| sec-BuLi | TMEDA | Ethylene Oxide | 3000 | 90 |
| sec-BuLi | DABCO | Ethylene Oxide | 3000 | 81 |
TMEDA: N,N,N',N'-tetramethylethylenediamine DABCO: 1,4-diazabicyclo[2.2.2]octane
Table 2: Molecular Weight and Polydispersity of Poly(1,3-cyclohexadiene) Synthesized by Living Anionic Polymerization
| Initiator System | Additive | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Reference |
| sec-BuLi | TMEDA | Varies with monomer/initiator ratio | < 1.1 | [1] |
| sec-BuLi | CPME | Varies with monomer/initiator ratio | Narrow | [4] |
CPME: Cyclopentyl methyl ether
Conclusion
The synthesis of functionalized cyclohexadienes and their polymers offers a versatile platform for the creation of advanced materials. The Diels-Alder reaction provides a robust route to a variety of functionalized monomers. Living anionic polymerization, particularly with the use of appropriate additives, enables the synthesis of well-defined polymers with controlled architectures. Furthermore, post-polymerization functionalization of living polymer chains allows for the introduction of a wide range of chemical functionalities, expanding the potential applications of these materials in diverse fields of research and development.
References
Application Notes and Protocols: 1-Ethyl-1,4-cyclohexadiene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1,4-cyclohexadiene is a substituted dihydroaromatic compound that serves as a highly effective hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. This application is of significant interest in pharmaceutical synthesis due to the mild reaction conditions, enhanced safety compared to high-pressure hydrogen gas, and selectivity. The driving force for the hydrogen transfer is the concomitant aromatization of the diene to the stable ethylbenzene, making the process thermodynamically favorable.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on the reduction of nitroarenes to anilines and the deprotection of benzyl (B1604629) ethers. These transformations are fundamental in the construction of a wide array of active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is as a hydrogen source in palladium-catalyzed transfer hydrogenation. This methodology is particularly advantageous for substrates containing functional groups that are sensitive to harsher reduction methods.
Key Transformations:
-
Reduction of Nitroarenes to Anilines: Aromatic amines are crucial building blocks for a vast number of pharmaceuticals, including anticancer agents and antivirals. CTH with this compound offers a mild and efficient method for this transformation.
-
Deprotection of Benzyl Ethers: Benzyl ethers are common protecting groups for hydroxyl functionalities in complex molecule synthesis. Their removal is a critical step in the final stages of API synthesis. CTH provides a selective method for debenzylation, often leaving other reducible groups intact.[1]
Data Presentation
The following table summarizes typical quantitative data for the reduction of a model nitroarene using a 1,4-cyclohexadiene (B1204751) derivative as the hydrogen donor. While a specific protocol for this compound was not found in the reviewed literature, the data for the parent 1,4-cyclohexadiene is presented as a representative example.[2]
| Substrate (Nitroarene) | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitrotoluene | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol (B145695) | 2 | 95 |
| 1-Nitro-4-chlorobenzene | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | 1.5 | 98 |
| 2-Nitrophenol | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | 3 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitroarene to an Aniline (B41778)
This protocol describes a general method for the catalytic transfer hydrogenation of a nitroaromatic compound to the corresponding aniline using a 1,4-cyclohexadiene derivative as the hydrogen donor.
Materials:
-
Nitroarene (1.0 eq)
-
This compound (3.0-5.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol (B129727) (as solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the nitroarene and the palladium on carbon catalyst.
-
Add ethanol or methanol as the solvent to create a slurry.
-
To the stirred suspension, add this compound.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound and the resulting ethylbenzene.
-
The crude aniline can be purified by column chromatography, recrystallization, or distillation as required.
Protocol 2: General Procedure for the Deprotection of a Benzyl Ether
This protocol outlines a general method for the cleavage of a benzyl ether protecting group via catalytic transfer hydrogenation.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
This compound (3.0-5.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol (as solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the benzyl-protected alcohol in ethanol or methanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the deprotection by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the catalyst by filtration through a celite pad, washing with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting deprotected alcohol can be purified by standard laboratory techniques.
Visualizations
Signaling Pathway of Catalytic Transfer Hydrogenation
The following diagram illustrates the general mechanism of catalytic transfer hydrogenation using this compound.
Caption: General mechanism of palladium-catalyzed transfer hydrogenation.
Experimental Workflow
The following diagram outlines the typical workflow for a catalytic transfer hydrogenation reaction in a laboratory setting.
Caption: A typical experimental workflow for catalytic transfer hydrogenation.
Conclusion
This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, primarily acting as a safe and efficient hydrogen donor in catalytic transfer hydrogenation. Its application in the reduction of nitroarenes and the deprotection of benzyl groups highlights its utility in modern synthetic organic chemistry. The provided protocols offer a general framework for researchers to employ this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1,4-cyclohexadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Ethyl-1,4-cyclohexadiene, focusing on improving yield and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene (B125841).[1][2] This reaction utilizes an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with an alcohol as a proton source to achieve partial reduction of the aromatic ring.[1][2]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in the Birch reduction of ethylbenzene can stem from several factors. Common causes include the presence of moisture or iron impurities in the ammonia, improper reaction temperature, inefficient quenching, or side reactions such as over-reduction or isomerization of the product. A thorough review of the experimental setup and reagent quality is crucial for troubleshooting.
Q3: What are the expected major byproducts in this synthesis?
A3: Potential byproducts include unreacted ethylbenzene, the fully saturated product ethylcyclohexane (B155913) (from over-reduction), and the conjugated isomer, 1-ethyl-1,3-cyclohexadiene. The formation of the conjugated diene can be promoted by elevated temperatures or prolonged reaction times.
Q4: How can I minimize the formation of the conjugated 1-ethyl-1,3-cyclohexadiene isomer?
A4: To minimize isomerization to the more thermodynamically stable conjugated diene, it is important to maintain a low reaction temperature (typically -78 °C) and to quench the reaction promptly after the starting material has been consumed. Using a rapid and efficient quenching agent like ammonium (B1175870) chloride can also help.
Q5: Is it possible to perform this reaction without liquid ammonia?
A5: Yes, ammonia-free Birch reductions have been developed. These methods often employ alternative amine solvents or use sodium dispersions with a crown ether as a phase-transfer catalyst.[3] These approaches can mitigate the hazards associated with handling liquid ammonia.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no persistent blue color) | 1. Moisture in glassware or reagents. 2. Iron contamination in liquid ammonia.[4] 3. Poor quality of alkali metal (oxidized surface). | 1. Thoroughly flame-dry all glassware under an inert atmosphere before use. Ensure all solvents and reagents are anhydrous. 2. Distill ammonia from sodium before use to remove water and iron impurities.[4] 3. Use freshly cut pieces of sodium or lithium to expose a clean, unoxidized surface. |
| Low yield of desired product | 1. Incomplete reaction. 2. Over-reduction to ethylcyclohexane. 3. Loss of product during workup. 4. Isomerization to 1-ethyl-1,3-cyclohexadiene. | 1. Ensure a persistent blue color is maintained for the duration of the reaction, indicating an excess of solvated electrons. 2. Avoid excessively long reaction times and use the stoichiometric amount of the limiting reagent. 3. Ensure efficient extraction with a suitable organic solvent and minimize volatile product loss by keeping extracts cold. 4. Maintain a low reaction temperature and quench the reaction rapidly upon completion. |
| Product is contaminated with starting material | Insufficient reducing agent or reaction time. | Add the alkali metal portion-wise until a persistent blue color is observed, indicating the consumption of the ethylbenzene. Monitor the reaction by TLC or GC to ensure completion. |
| Product contains a significant amount of the conjugated diene | 1. Reaction temperature was too high. 2. The reaction was left for too long before quenching. 3. Inefficient quenching. | 1. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. 2. Quench the reaction as soon as the starting material is consumed. 3. Use a rapid and efficient quenching agent like saturated aqueous ammonium chloride. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Alkali Metal | Proton Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium | Ethanol (B145695) | -78 | 1 | 85 |
| 2 | Lithium | Ethanol | -78 | 1 | 90 |
| 3 | Sodium | tert-Butanol | -78 | 1 | 88 |
| 4 | Lithium | tert-Butanol | -78 | 1 | 92 |
| 5 | Sodium | Ethanol | -33 | 1 | 75 (with increased conjugated isomer) |
| 6 | Lithium | Ethanol | -78 | 3 | 80 (with increased over-reduction) |
Note: The data presented in this table are representative and intended to illustrate the general effects of changing reaction parameters. Actual yields may vary depending on specific experimental conditions and techniques.
Experimental Protocols
Detailed Methodology for the Birch Reduction of Ethylbenzene
This protocol describes the synthesis of this compound from ethylbenzene on a 50 mmol scale.
Materials:
-
Ethylbenzene (5.31 g, 50 mmol)
-
Anhydrous ethanol (11.5 mL, 200 mmol)
-
Sodium metal (2.3 g, 100 mmol)
-
Liquid ammonia (approx. 200 mL)
-
Anhydrous diethyl ether (150 mL)
-
Saturated aqueous ammonium chloride solution (50 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Dry ice condenser
-
Gas inlet adapter
-
Dropping funnel
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the dry ice condenser, gas inlet, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of ammonia into the flask through the condenser.
-
Formation of the Solvated Electron Solution: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with vigorous stirring. The solution should turn a deep blue color, indicating the formation of solvated electrons.
-
Substrate Addition: In the dropping funnel, prepare a solution of ethylbenzene (50 mmol) and anhydrous ethanol (200 mmol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium-ammonia solution over 30 minutes. Maintain the deep blue color throughout the addition. If the color fades, pause the addition until it returns.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The persistence of the blue color indicates the presence of excess reducing agent.
-
Quenching: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color is discharged.
-
Work-up: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add 100 mL of diethyl ether and 50 mL of water to the residue. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation at low temperature and pressure. The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Visualizations
References
Technical Support Center: Birch Reduction of Ethylbenzene
Welcome to the technical support center for the Birch reduction of ethylbenzene (B125841). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during the Birch reduction of ethylbenzene.
Q1: My reaction yielded a significant amount of fully saturated ethylcyclohexane (B155913). How can I prevent this over-reduction?
A1: Over-reduction to ethylcyclohexane is a common side reaction, particularly under more forcing conditions. Here are several factors to consider:
-
Choice of Metal: Lithium is generally more reactive than sodium and can sometimes lead to over-reduction. If you are using lithium, consider switching to sodium.[1]
-
Proton Source: The presence and type of alcohol are crucial. The reduction of the intermediate diene to the fully saturated alkane is more likely in the absence of a proton donor that is more acidic than ammonia (B1221849). Ensure you are using an alcohol like ethanol (B145695) or t-butanol.[2] The reaction is third-order overall: first order in the aromatic compound, first order in the alkali metal, and first order in the alcohol. The rate-limiting step is the protonation of the radical anion intermediate.[1][3]
-
Reaction Time: Prolonged reaction times can lead to over-reduction. Monitor the reaction progress and quench it as soon as the starting material is consumed. The persistence of the characteristic deep blue color of the solvated electrons indicates an excess of the reducing agent and that the reaction is likely complete.
-
Benkeser Reduction Conditions: If you are using lithium in a low molecular weight amine solvent (e.g., ethylamine (B1201723) or methylamine) instead of liquid ammonia, you are performing a Benkeser reduction. These conditions are known to be more powerful and are more likely to lead to over-reduction to ethylcyclohexene and ethylcyclohexane.[1]
Q2: I've isolated a mixture of diene isomers instead of the expected 1-ethyl-1,4-cyclohexadiene. What causes this and how can I improve selectivity?
A2: The formation of isomeric dienes, such as 1-ethyl-1,3-cyclohexadiene, can occur under certain conditions.
-
Isomerization during Workup: The desired 1,4-diene is the kinetically favored product. However, it can isomerize to the thermodynamically more stable conjugated 1,3-diene, especially in the presence of acid or base during workup. Ensure your workup procedure is rapid and avoids strongly acidic or basic conditions if possible.
-
Reaction Conditions: The regioselectivity of the Birch reduction is influenced by the substituent on the aromatic ring. For electron-donating groups like the ethyl group, the reduction typically yields the 2,5-dihydro product (this compound).[3] Deviation from this may indicate that the reaction is not proceeding under kinetic control.
Q3: The yield of my Birch reduction is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, from reagent quality to reaction setup.
-
Reagent Purity: The Birch reduction is sensitive to moisture. Ensure that your ethylbenzene, solvent (ether or THF), and alcohol are anhydrous. The liquid ammonia should also be dry; it can be distilled from sodium to remove any water.[4]
-
Metal Quality: The surface of the alkali metal can oxidize. Use freshly cut pieces of lithium or sodium to ensure a clean, reactive surface.
-
Incomplete Reaction: If the characteristic blue color of the solvated electrons does not persist, it may indicate that an insufficient amount of the alkali metal was used. You can add small pieces of the metal until the blue color remains for a sustained period.
-
Quenching: Use a suitable quenching agent to neutralize the excess alkali metal and the reactive intermediates. Saturated aqueous ammonium (B1175870) chloride is a common and effective choice.[5]
-
Order of Addition: The order in which reagents are added can be important. A common procedure is to add the alkali metal to a solution of the aromatic compound and alcohol in liquid ammonia.[5]
Data Presentation: Product Distribution in the Reduction of Ethylbenzene
The product distribution in the reduction of ethylbenzene is highly dependent on the reaction conditions. The following table summarizes typical outcomes.
| Metal/Solvent System | Proton Source | Main Product(s) | Side Product(s) | Typical Yield | Reference |
| Li / NH₃ | Ethanol | This compound | Minor amounts of over-reduced products | Nearly quantitative | Benkeser et al. (paraphrased) |
| Na / NH₃ | Ethanol | This compound | Minor amounts of over-reduced products | Nearly quantitative | Benkeser et al. (paraphrased) |
| Li / Methylamine (B109427) | None | 1-Ethylcyclohexene | 3-Ethylcyclohexene, 4-Ethylcyclohexene, Ethylcyclohexane | Mixture of products | Benkeser et al. (paraphrased) |
Experimental Protocols
Below are detailed methodologies for the standard Birch reduction and the related Benkeser reduction of ethylbenzene.
Protocol 1: Birch Reduction of Ethylbenzene to this compound
This protocol is adapted from standard procedures for the Birch reduction of alkylbenzenes.
Materials:
-
Ethylbenzene
-
Anhydrous liquid ammonia
-
Lithium or Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask at -78 °C.
-
Add 10.6 g (0.1 mol) of ethylbenzene dissolved in 50 mL of anhydrous diethyl ether to the liquid ammonia.
-
While stirring, add 1.4 g (0.2 g-atom) of lithium wire (or 4.6 g, 0.2 g-atom of sodium) in small pieces over 30 minutes. The solution should develop a deep blue color.
-
After the metal has been added, add 12 mL of anhydrous ethanol dropwise over 20 minutes.
-
Continue stirring for 2 hours, maintaining the blue color.
-
After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation.
Protocol 2: Benkeser Reduction of Ethylbenzene
This protocol illustrates conditions that can lead to over-reduction and isomerization.
Materials:
-
Ethylbenzene
-
Lithium metal
-
Anhydrous methylamine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add 10.6 g (0.1 mol) of ethylbenzene.
-
Condense approximately 150 mL of anhydrous methylamine into the flask at -78 °C.
-
While stirring vigorously, add 2.8 g (0.4 g-atom) of lithium wire in small portions.
-
Stir the reaction mixture at -78 °C for 5 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Allow the methylamine to evaporate in a fume hood.
-
Work up the reaction as described in Protocol 1. The resulting product will be a mixture of ethylcyclohexene isomers and ethylcyclohexane.
Visualizations
Reaction Pathway of Birch Reduction of Ethylbenzene
The following diagram illustrates the main reaction pathway for the Birch reduction of ethylbenzene, along with potential side reactions.
Caption: Reaction scheme of the Birch reduction of ethylbenzene and its side products.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the Birch reduction of ethylbenzene.
References
Technical Support Center: Purification of 1-Ethyl-1,4-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-1,4-cyclohexadiene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the Birch reduction of ethylbenzene, may contain several impurities. These can include unreacted ethylbenzene, the isomeric product 1-Ethyl-1,3-cyclohexadiene, and over-reduced products such as ethylcyclohexene and ethylcyclohexane. The presence and proportion of these impurities depend on the specific reaction conditions.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective laboratory-scale purification techniques for this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, the required final purity, and the scale of the purification.
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating and identifying volatile impurities, while ¹H and ¹³C NMR can provide detailed structural information and quantitative assessment of isomeric purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause: Insufficient column efficiency. The boiling points of this compound (approximately 137.5°C) and its potential isomer, 1-Ethyl-1,3-cyclohexadiene, are very close, making separation by simple distillation difficult.
-
Solution:
-
Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.
-
Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
-
Problem: The compound appears to be degrading or isomerizing during distillation.
-
Possible Cause: 1,4-Dienes can be susceptible to isomerization to the more thermodynamically stable conjugated 1,3-diene, especially at elevated temperatures.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
-
Ensure the distillation apparatus is free of acidic or basic residues that could catalyze isomerization.
-
Flash Column Chromatography
Problem: this compound is not separating from a nonpolar impurity.
-
Possible Cause: The chosen eluent system has insufficient selectivity for the compounds. As this compound is a nonpolar compound, separating it from other nonpolar impurities can be challenging.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first. Test various nonpolar solvents and mixtures (e.g., different ratios of hexanes and ethyl acetate (B1210297), or hexanes and diethyl ether) to maximize the difference in Rf values between the desired product and the impurity.
-
Consider using a less polar stationary phase if the impurity is more polar than the product.
-
Employ a very shallow solvent gradient during elution to improve resolution.
-
Problem: The compound is streaking or tailing on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Solution:
-
Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions.
-
Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Use an appropriate ratio of silica (B1680970) gel to the crude mixture (typically 30:1 to 50:1 by weight).[1]
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂ | 108.18 | 137.5 |
| 1-Ethyl-1,3-cyclohexadiene | C₈H₁₂ | 108.18 | ~135-137 |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136 |
| Ethylcyclohexene (isomer mix) | C₈H₁₄ | 110.20 | ~134-136 |
| Ethylcyclohexane | C₈H₁₆ | 112.21 | 132 |
Table 2: Summary of Purification Techniques for this compound
| Purification Technique | Achievable Purity | Expected Yield | Key Considerations |
| Fractional Distillation | 90-98% | 60-80% | Effective for removing impurities with significantly different boiling points. May require a highly efficient column for isomeric separation. |
| Flash Column Chromatography | >98% | 70-90% | Excellent for removing polar and some nonpolar impurities. Requires careful optimization of the solvent system for separating isomers. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the fractional distillation of a crude mixture containing this compound.
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Place boiling chips or a magnetic stir bar in the distillation flask.
-
Ensure all glassware is dry and clean.
Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound mixture.
-
Begin gentle heating of the flask.
-
Observe the temperature as the vapor rises through the fractionating column. Collect any initial low-boiling fractions (e.g., unreacted starting materials) in a separate flask.
-
As the temperature approaches the boiling point of this compound (~137.5°C at atmospheric pressure), change to a clean receiving flask.
-
Collect the fraction that distills over a narrow temperature range (e.g., 136-138°C).
-
Monitor the purity of the collected fractions by GC-MS.
-
Stop the distillation before higher-boiling impurities begin to distill over.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography.
Solvent System Selection:
-
Using TLC, determine a suitable eluent system that provides good separation between this compound and its impurities. For this nonpolar compound, start with 100% hexanes and gradually increase the polarity by adding small percentages of ethyl acetate or diethyl ether. An ideal system will give the target compound an Rf value of approximately 0.3.
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Add a thin layer of sand on top of the silica gel.
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
Elution:
-
Carefully add the eluent to the column and apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the fractions by TLC to identify those containing the pure product.
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified product.
Mandatory Visualizations
References
Stability and storage conditions for 1-Ethyl-1,4-cyclohexadiene
This technical support center provides essential information on the stability, storage, and handling of 1-Ethyl-1,4-cyclohexadiene for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a refrigerator at 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. It should be stored in a dry and well-ventilated place, away from sources of heat, sparks, and open flames.[1]
Q2: What is the expected shelf life of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: this compound is susceptible to two primary degradation pathways: oxidation and aromatization.
-
Oxidation: In the presence of air (oxygen), the diene can undergo oxidation to form peroxides, hydroperoxides, and other oxygenated derivatives. This process can be accelerated by exposure to light and heat.
-
Aromatization: Dienes like this compound can undergo dehydrogenation to form the more stable aromatic compound, ethylbenzene. This can occur over time, especially at elevated temperatures or in the presence of catalytic impurities.
Q4: What are the common impurities found in this compound?
A4: Common impurities can include byproducts from its synthesis, such as isomeric dienes (e.g., 1-Ethyl-1,3-cyclohexadiene), and degradation products like ethylbenzene. Depending on the synthetic route, residual starting materials or solvents may also be present.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a sensitive method to quantify the purity and detect volatile impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities by comparing the obtained spectra with reference data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the diene leading to lower active concentration. | - Check the age and storage conditions of the compound.- Re-analyze the purity of the diene using GC or NMR before use.- If purity is low, consider purifying the material by distillation or purchasing a new batch. |
| Appearance of new peaks in GC analysis | Formation of degradation products (e.g., ethylbenzene, oxidation products). | - Compare the new peaks with standards of potential degradation products.- Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Discoloration of the sample (e.g., yellowing) | Oxidation and/or polymerization. | - Discard the sample as it indicates significant degradation.- For future prevention, ensure proper inert atmosphere storage and consider adding a radical inhibitor like BHT if compatible with your application. |
| Low yield in a reaction sensitive to diene concentration | Use of a partially degraded diene. | - Always use a freshly opened or recently purified batch of the diene for sensitive reactions.- Quantify the purity of the diene before calculating reaction stoichiometry. |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5, HP-5, or similar non-polar column).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as hexane (B92381) or pentane (B18724) (e.g., 1 µL in 1 mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and detect the presence of structural isomers or other non-volatile impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
Standard 5 mm NMR tubes.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants with known values for this compound to confirm its identity and assess purity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Optimizing Catalyst Loading for Transfer Hydrogenation with 1-Ethyl-1,4-cyclohexadiene
Welcome to the technical support center for optimizing catalyst loading in transfer hydrogenation reactions utilizing 1-Ethyl-1,4-cyclohexadiene as a hydrogen donor. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for transfer hydrogenation with this compound?
A1: Several catalytic systems can be employed for transfer hydrogenation with this compound. The most common include heterogeneous catalysts like Palladium on carbon (Pd/C), and homogeneous systems such as those based on Ruthenium and Iridium complexes.[1][2] More recently, metal-free catalysis using Brønsted acids or Iodine has also been demonstrated to be effective with cyclohexadiene derivatives.[3][4]
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading is a critical parameter that significantly influences reaction rate, yield, and selectivity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can increase cost, lead to unwanted side reactions, and complicate product purification. Optimal loading achieves a balance between reaction efficiency and economy.
Q3: What are the typical signs of suboptimal catalyst loading?
A3: Signs of suboptimal catalyst loading include:
-
Low Conversion: The starting material is not fully consumed within the expected timeframe.
-
Formation of Byproducts: Higher catalyst loading can sometimes promote side reactions such as isomerization of the diene or over-reduction of the product.
-
Reaction Stalls: The reaction proceeds initially but stops before reaching completion, which could indicate catalyst deactivation.
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to inaccurate catalyst loading.
Q4: Can this compound itself undergo side reactions?
A4: Yes. Like other cyclohexadienes, this compound can undergo disproportionation to form ethylbenzene (B125841) and ethylcyclohexene, particularly in the presence of certain catalysts.[5] Catalyst choice and optimized loading can help minimize these undesired pathways.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient Catalyst Loading: Not enough active sites to facilitate the reaction at a reasonable rate. | Increase the catalyst loading incrementally (e.g., in 2 mol% steps). Refer to the data tables below for typical ranges. |
| Poor Catalyst Quality/Activity: The catalyst may be old, deactivated by improper storage, or from a poor-quality batch. | Use a fresh batch of catalyst. If using a heterogeneous catalyst like Pd/C, ensure it has been stored under an inert atmosphere. | |
| Presence of Catalyst Poisons: Impurities in the substrate, solvent, or glassware (e.g., sulfur compounds, strong coordinating agents) can deactivate the catalyst. | Purify the substrate and solvent before use. Ensure all glassware is scrupulously clean. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst loses activity over the course of the reaction. | Consider adding the catalyst in portions throughout the reaction. For heterogeneous catalysts, ensure adequate stirring to prevent settling. |
| Insufficient Hydrogen Donor: The this compound may have been consumed before the substrate is fully reduced. | Increase the equivalents of this compound relative to the substrate. A common starting point is 1.5 to 3 equivalents. | |
| Formation of Multiple Products (Low Selectivity) | Catalyst Loading is Too High: Excess catalyst can promote over-reduction or isomerization. | Decrease the catalyst loading. Analyze the product mixture at various lower loadings to find the optimal selectivity. |
| Reaction Temperature is Too High: Higher temperatures can provide the activation energy for undesired reaction pathways. | Reduce the reaction temperature. Room temperature is often a good starting point for many transfer hydrogenation reactions. | |
| Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transformation. | Experiment with different types of catalysts (e.g., switch from a heterogeneous Pd/C to a homogeneous Ruthenium catalyst or an Iodine-based system). | |
| Over-reduction to Ethylcyclohexane | High Catalyst Loading or Prolonged Reaction Time: The desired ethylcyclohexene product is further reduced. | Reduce the catalyst loading and monitor the reaction progress closely by techniques like TLC or GC to stop the reaction once the starting material is consumed. |
| Highly Active Catalyst: The catalyst being used is too reactive for the desired selective reduction. | Consider a less active catalyst or the use of catalyst modifiers to temper reactivity. |
Data Presentation: Catalyst Loading Optimization
The following tables provide a summary of how catalyst loading can affect the yield in transfer hydrogenation reactions using 1,4-cyclohexadiene (B1204751) (CHD) as a hydrogen donor, which serves as a model for this compound.
Table 1: Effect of Iodine (I₂) Loading on the Transfer Hydrogenation of 1,1-Diphenylethylene (B42955) [3]
| Entry | I₂ Loading (mol%) | Solvent | Yield (after 15 min) | Yield (after 1 h) |
| 1 | 5 | CH₂Cl₂ | 42% | 59% |
| 2 | 12 | CH₂Cl₂ | 55% | 68% |
| 3 | 15 | CH₂Cl₂ | 67% | 78% |
| 4 | 20 | CH₂Cl₂ | 95% | - |
Reaction Conditions: 1,1-diphenylethylene (0.5 mmol), 1,4-cyclohexadiene (0.55 mmol), solvent (0.5 mL), N₂ atmosphere, room temperature.[3]
Table 2: Effect of Brønsted Acid Catalyst Loading on the Transfer Hydrogenation of 1,1-Diphenylethylene [4]
| Entry | Catalyst | Catalyst Loading (mol%) | Hydrogen Donor | Yield |
| 1 | Tf₂NH | 10 | 1,4-cyclohexadiene | >98% |
| 2 | Tf₂NH | 5 | 1,4-cyclohexadiene | >98% (isolated) |
| 3 | TsOH | 10 | 1,4-cyclohexadiene | >98% |
| 4 | TfOH | 10 | 1,4-cyclohexadiene | >98% |
Reaction Conditions: Substrate (0.2 mmol), Hydrogen Donor (0.4 mmol), CH₂Cl₂ (1.0 mL), room temperature, 12 h.[4]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Transfer Hydrogenation [3]
-
To a dry reaction vial equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol) and the desired amount of Iodine (see Table 1).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the solvent (e.g., Dichloromethane, 0.5 mL) via syringe.
-
Add this compound (1.1 equivalents, 0.55 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Pd/C-Catalyzed Transfer Hydrogenation
-
In a round-bottom flask, dissolve the substrate (1.0 mmol) in a suitable solvent (e.g., Ethanol or Ethyl Acetate, 10 mL).
-
Add this compound (2-3 equivalents, 2-3 mmol).
-
Carefully add 5-10 mol% Palladium on carbon (Pd/C, 10% w/w) under an inert atmosphere.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent during filtration.
-
Rinse the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic activation of the carbon–hydrogen bond by some iridium(I) complexes: hydrogen transfer reactions in cyclic dienes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing aromatization of 1-Ethyl-1,4-cyclohexadiene during reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of unwanted aromatization of 1-Ethyl-1,4-cyclohexadiene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is aromatization, and why is this compound particularly susceptible to it?
A1: Aromatization is a chemical reaction that converts a non-aromatic cyclic compound into a stable aromatic system. For this compound, this involves the loss of two molecules of hydrogen (dehydrogenation) to form ethylbenzene (B125841). Cyclohexadienes are especially prone to aromatization because the energy barrier to achieve the highly stable aromatic ring is lower than for corresponding cyclohexenes or cyclohexanes.[1] This transformation is a type of oxidative dehydrogenation.[1]
Caption: Conversion of this compound to ethylbenzene via dehydrogenation.
Q2: My reaction is producing ethylbenzene as a significant byproduct. What are the most common causes?
A2: Unwanted aromatization is typically triggered by specific reaction conditions. The most common culprits are the presence of certain metal catalysts, elevated temperatures, and exposure to oxidizing agents. A systematic check of your experimental setup is the first step in troubleshooting.
Caption: Troubleshooting workflow for identifying sources of unwanted aromatization.
Q3: How can I proactively design my experiment to prevent the aromatization of this compound?
A3: A robust experimental design is critical. The key is to control the reaction environment to avoid conditions known to promote dehydrogenation. This involves careful selection of catalysts, reagents, temperature, and atmosphere.
Caption: Key experimental factors to control for preventing aromatization.
Troubleshooting and Quantitative Data
Q4: What specific catalysts and reagents are known to cause aromatization, and what are their typical operating conditions?
A4: Transition metals are highly effective at catalyzing dehydrogenation, and various chemical oxidants are also commonly used to intentionally induce aromatization. Avoiding these reagents and conditions is paramount if aromatization is an undesirable side reaction.
| Catalyst / Reagent | Class | Typical Conditions | Notes | Citations |
| Palladium (Pd) | Transition Metal | Pd(OAc)₂, pTsOH, O₂ (air), >100°C | Highly effective for aerobic dehydrogenation. | [2] |
| Platinum (Pt) | Transition Metal | Pt on Al₂O₃, High Temperature | A cornerstone of industrial oil refining to produce aromatics. | [1] |
| Copper (Cu) | Transition Metal | Cu⁰/Selectfluor | Used for oxidative dehydrogenation (ODH) reactions. | [3] |
| Ruthenium (Ru) | Transition Metal | RuCl₃ | Can oxidize cyclohexadienes to the corresponding toluene (B28343) derivative. | [1] |
| DDQ | Chemical Oxidant | PTSA·H₂O, 120–140°C | A powerful and common reagent for dehydrogenation. | [1][4] |
| NBS | Chemical Oxidant | AIBN (initiator), 120°C | Used in radical-based dehydrogenation/aromatization sequences. | [4] |
| Iodine (I₂) | Chemical Oxidant | Ambient or elevated temp. | A milder approach for promoting oxidative aromatization. | [3][5] |
Experimental Protocols
Q5: Can you provide a sample protocol for a generic reaction that minimizes the risk of aromatizing this compound?
A5: This protocol outlines a "best-practice" approach for a hypothetical nucleophilic addition reaction where the diene moiety must be preserved. The key steps focus on maintaining an inert, low-temperature environment free of pro-aromatizing agents.
Protocol: General Procedure for Reactions with this compound
-
Glassware Preparation:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Degas the chosen solvent by bubbling dry nitrogen or argon through it for at least 30 minutes prior to use.
-
Ensure all other reagents are anhydrous and of high purity.
-
-
Reaction Setup and Execution:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add the substrate that will react with the cyclohexadiene.
-
Dissolve the substrate in the degassed, anhydrous solvent via cannula transfer.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an ice-water or dry ice/acetone bath.
-
In a separate, dry flask, dissolve this compound (1.0 eq.) in the anhydrous, degassed solvent.
-
Slowly add the this compound solution to the cooled reaction mixture dropwise via a syringe or dropping funnel over 30 minutes to control any exotherm.
-
Add the reaction initiator or primary reagent (e.g., a non-metallic base or organolithium reagent) slowly at the low temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method (e.g., GC-MS, LC-MS) to avoid unnecessarily long reaction times.
-
Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution, water).
-
Allow the mixture to warm to room temperature before proceeding with the aqueous workup and extraction using degassed solvents.
-
-
Purification:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C) to avoid aromatization during solvent removal.
-
Purify the crude product using flash column chromatography or another appropriate method, again ensuring that temperatures are kept low.
-
References
- 1. Aromatization - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting Guide for Identifying Impurities in 1-Ethyl-1,4-cyclohexadiene by NMR
FOR IMMEDIATE TECHNICAL SUPPORT, PLEASE REFER TO THE FOLLOWING GUIDE.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Ethyl-1,4-cyclohexadiene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via Birch reduction of ethylbenzene (B125841)?
A1: The most common impurities originating from the Birch reduction of ethylbenzene include unreacted starting material (ethylbenzene), the isomeric 1-Ethyl-1,3-cyclohexadiene, and the over-reduced product, 4-Ethylcyclohexene. Incomplete reduction is a common source of residual ethylbenzene.
Q2: How can I distinguish between this compound and its isomers using ¹H NMR?
A2: The olefinic region of the ¹H NMR spectrum is key. This compound will show a signal for the vinylic proton at C2. Its isomers, such as 1-Ethyl-1,3-cyclohexadiene, will have a more complex set of signals for their olefinic protons. The multiplicity and chemical shifts of the allylic protons also provide crucial distinguishing features.
Q3: What characteristic signals in the ¹³C NMR spectrum can confirm the presence of this compound?
A3: The ¹³C NMR spectrum of this compound is expected to show distinct signals for the two sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the ethyl group and the cyclohexadiene ring. The chemical shifts of the quaternary C1 and the vinylic C2 will be characteristic.
Q4: My NMR spectrum shows aromatic signals. What is the likely impurity?
A4: The presence of signals in the aromatic region (typically ~7.0-7.5 ppm in ¹H NMR and ~120-150 ppm in ¹³C NMR) strongly indicates the presence of unreacted ethylbenzene.
Troubleshooting Common Issues
Issue 1: Unexpected peaks in the olefinic region of the ¹H NMR spectrum.
-
Possible Cause: Presence of isomeric impurities such as 1-Ethyl-1,3-cyclohexadiene.
-
Troubleshooting Steps:
-
Compare the observed chemical shifts and coupling patterns with the reference data provided in Table 1.
-
Look for a more complex set of olefinic signals than expected for the pure 1,4-diene.
-
Consider the possibility of double bond migration during synthesis or workup, which can lead to the formation of the more stable conjugated 1,3-diene.
-
Issue 2: Signals corresponding to a saturated ethylcyclohexane (B155913) derivative are observed.
-
Possible Cause: Over-reduction during the Birch reduction process, leading to the formation of 4-Ethylcyclohexene or even ethylcyclohexane.
-
Troubleshooting Steps:
-
Examine the upfield region of the ¹H and ¹³C NMR spectra for signals characteristic of saturated alkanes.
-
Compare the spectrum with the reference data for 4-Ethylcyclohexene in Tables 1 and 2. The presence of only two olefinic proton signals and additional aliphatic signals would be indicative of this impurity.
-
Issue 3: Aromatic signals are present in the NMR spectrum.
-
Possible Cause: Incomplete reaction, leaving residual ethylbenzene.
-
Troubleshooting Steps:
-
Integrate the aromatic signals in the ¹H NMR spectrum and compare them to the signals of the desired product to quantify the impurity.
-
Refer to the characteristic signals of ethylbenzene in Tables 1 and 2 for confirmation. The typical triplet and quartet for the ethyl group attached to a benzene (B151609) ring are key identifiers.[1]
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound Name | Olefinic Protons | Allylic/Benzylic Protons | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Other Aliphatic Protons |
| This compound | ~5.4 (m) | ~2.6 (m) | ~2.0 (q) | ~1.0 (t) | - |
| Ethylbenzene | - | 2.63 (q)[2] | - | 1.22 (t)[2] | 7.1-7.4 (m) |
| 1-Ethyl-1,3-cyclohexadiene | ~5.7-6.0 (m) | ~2.1 (m) | ~2.2 (q) | ~1.0 (t) | ~2.1 (m) |
| 4-Ethylcyclohexene | ~5.6-5.7 (m) | ~1.9-2.1 (m) | ~1.3 (q) | ~0.9 (t) | ~1.2-1.8 (m) |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound Name | Olefinic Carbons | Allylic/Benzylic Carbons | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Other Aliphatic Carbons | Aromatic Carbons |
| This compound | ~138 (C), ~121 (CH) | ~28 (CH₂), ~29 (CH₂) | ~26 | ~12 | - | - |
| Ethylbenzene | - | 29.0[3] | - | 15.9[3] | - | 125.7, 127.9, 128.4, 144.2[3] |
| 1-Ethyl-1,3-cyclohexadiene | ~135 (C), ~125 (CH), ~122 (CH), ~118 (CH) | ~29 (CH₂) | ~23 | ~13 | ~22 (CH₂) | - |
| 4-Ethylcyclohexene | ~127 (CH), ~126 (CH) | ~30 (CH₂), ~27 (CH₂) | ~29 | ~11 | ~39 (CH), ~32 (CH₂) | - |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another compound with a known chemical shift that does not overlap with the analyte signals) can be added. TMS is often used as a reference standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently shake or vortex the NMR tube to ensure the solution is homogeneous.
-
Analysis: Insert the NMR tube into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualization of Impurity Identification Workflow
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound based on its NMR spectrum.
Caption: Workflow for NMR-based impurity identification in this compound.
References
Scalable synthesis of 1-Ethyl-1,4-cyclohexadiene for pilot plant production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pilot plant scale synthesis of 1-Ethyl-1,4-cyclohexadiene, primarily via the Birch reduction of ethylbenzene (B125841). This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most established and scalable method for the synthesis of this compound is the Birch reduction of ethylbenzene. This reaction utilizes an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as ethanol (B145695), to achieve partial reduction of the aromatic ring. While effective, this method requires specialized equipment to handle cryogenic and hazardous materials. Alternative ammonia-free methods are emerging but may not be as well-established for this specific transformation on a large scale.
Q2: What is the expected regioselectivity for the Birch reduction of ethylbenzene?
A2: The ethyl group is an electron-donating group (EDG). In the Birch reduction of aromatic rings with EDGs, the reduction occurs at the ortho and meta positions relative to the substituent, leaving the ipso and para carbons unreduced. Therefore, the expected major product is this compound.
Q3: What are the primary safety concerns when performing a Birch reduction at a pilot plant scale?
A3: The primary safety concerns for a large-scale Birch reduction include:
-
Liquid Ammonia: It is a toxic and corrosive gas with a very low boiling point (-33 °C). Handling large quantities requires a well-ventilated area and specialized cryogenic equipment. Accidental release can lead to a hazardous environment.
-
Alkali Metals (Sodium/Lithium): These are highly reactive and pyrophoric, reacting violently with water to produce flammable hydrogen gas. They must be handled under an inert atmosphere.
-
Pressure Buildup: The evaporation of ammonia can lead to significant pressure buildup in the reactor if not properly vented.
-
Quenching: The quenching of the reaction to destroy excess alkali metal is highly exothermic and must be done carefully and under controlled conditions to avoid uncontrolled hydrogen release and potential fires.
Q4: Are there any ammonia-free alternatives for the synthesis of this compound that are suitable for scaling up?
A4: Yes, research into ammonia-free Birch reductions is ongoing. These methods often employ alternative amine solvents or electrochemical approaches. While these methods can mitigate the hazards associated with liquid ammonia, they may have their own scalability challenges and may not be as cost-effective or well-optimized for all substrates compared to the traditional Birch reduction.
Experimental Protocols
Representative Pilot Plant Scale Birch Reduction of Ethylbenzene
This protocol is a representative procedure for the synthesis of this compound on a pilot plant scale. Actual parameters should be optimized based on specific equipment and safety protocols.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylbenzene | 106.17 | 10.6 kg | 100 |
| Lithium | 6.94 | 1.74 kg | 250 |
| Anhydrous Ethanol | 46.07 | 23.0 L | 400 |
| Liquid Ammonia | 17.03 | 200 L | - |
| Tetrahydrofuran (THF) | 72.11 | 50 L | - |
Procedure:
-
Reactor Setup: A 500 L glass-lined reactor equipped with a mechanical stirrer, a cooling system capable of reaching -78 °C, a gas inlet for inert gas (argon or nitrogen), and a pressure-equalizing dropping funnel is rendered inert by purging with argon.
-
Ammonia Condensation: The reactor is cooled to -78 °C, and liquid ammonia (200 L) is condensed into the reactor.
-
Reagent Addition: A solution of ethylbenzene (10.6 kg) and anhydrous ethanol (23.0 L) in THF (50 L) is prepared and added to the reactor.
-
Lithium Addition: Lithium metal (1.74 kg), cut into small pieces, is added portion-wise to the stirred reaction mixture over 2-3 hours. The reaction is monitored by the persistence of a deep blue color, which indicates the presence of solvated electrons and the near completion of the reaction.
-
Reaction Monitoring: The reaction is stirred for an additional 1-2 hours after the final addition of lithium, maintaining the temperature at -78 °C. The completion of the reaction is indicated by the persistence of the blue color for at least 30 minutes.
-
Quenching: The reaction is carefully quenched by the slow addition of isopropanol (B130326) until the blue color disappears, followed by the cautious addition of water to destroy any remaining lithium.
-
Ammonia Evaporation: The cooling is turned off, and the ammonia is allowed to evaporate through a scrubber system.
-
Workup: Water is added to the residue, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., hexane (B92381) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Quantitative Data
The following table summarizes representative quantitative data for the pilot plant scale synthesis of this compound. These values are estimates based on typical yields for Birch reductions of alkylbenzenes and should be confirmed by experimental results.
| Parameter | Value |
| Scale | 100 mol |
| Reaction Temperature | -78 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Purity (after distillation) | >98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate or proceeds very slowly (no persistent blue color) | 1. Wet reagents or solvent (ammonia, THF, ethanol).2. Iron contamination from the reactor or ammonia cylinder. | 1. Ensure all reagents and solvents are rigorously dried. Distill ammonia from sodium if necessary.2. Use a glass-lined reactor and high-purity ammonia. |
| Low yield of this compound | 1. Incomplete reaction.2. Over-reduction to ethylcyclohexene or ethylcyclohexane.3. Isomerization of the 1,4-diene to the more stable 1,3-diene. | 1. Ensure sufficient lithium is added to maintain the blue color for at least 30 minutes.2. Avoid prolonged reaction times after completion. Ensure proper quenching.3. Avoid acidic conditions during workup. Use a mild quenching agent. |
| Formation of significant byproducts (e.g., ethylcyclohexene) | 1. Insufficient proton source (ethanol).2. Reaction temperature too high. | 1. Ensure the correct stoichiometry of the proton source is used.2. Maintain the reaction temperature at or below -78 °C. |
| Violent or uncontrolled quenching | 1. Quenching agent added too quickly.2. Large excess of unreacted alkali metal. | 1. Add the quenching agent slowly and in a controlled manner.2. Monitor the reaction to avoid a large excess of lithium at the end of the reaction. |
| Product isomerization during purification | 1. High temperatures during distillation.2. Presence of acidic impurities. | 1. Use vacuum distillation to lower the boiling point.2. Ensure the crude product is thoroughly washed and neutralized before distillation. |
Visualizations
Caption: A flowchart of the experimental workflow for the scalable synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the Birch reduction of ethylbenzene.
Managing exothermic reactions during the synthesis of 1-Ethyl-1,4-cyclohexadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Ethyl-1,4-cyclohexadiene, primarily via the Birch reduction of ethylbenzene (B125841). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Events
Q1: My reaction temperature is rising uncontrollably. What are the immediate steps to take?
A1: An uncontrolled temperature increase is a serious concern. Immediately cease the addition of the alkali metal (sodium or lithium). If safe to do so, cautiously add a quenching agent like saturated aqueous ammonium (B1175870) chloride to stop the reaction.[1][2] Be prepared for vigorous frothing.[2] Ensure the cooling bath is topped up with dry ice or liquid nitrogen. If the temperature continues to rise, have a secondary, larger cooling bath ready for emergency immersion of the reactor.
Q2: The reaction mixture is showing an intense, localized boiling or bubbling upon addition of the alkali metal. What does this indicate and how can I mitigate it?
A2: This often indicates that the alkali metal is reacting too quickly in one spot, creating a localized hot spot. This can be caused by poor stirring or adding the metal too quickly. To mitigate this, ensure your stirring is vigorous enough to disperse the metal pieces throughout the reaction mixture. Add the alkali metal in smaller portions to control the rate of dissolution and reaction.[3] Using lithium, which has a faster relative rate of reduction compared to sodium, may require even more careful, portion-wise addition.[4]
Q3: I've noticed a sudden pressure buildup in my reaction flask. What is the likely cause and what should I do?
A3: A sudden pressure increase is likely due to the rapid boiling of liquid ammonia (B1221849), which has a low boiling point (-33 °C).[4] This can be triggered by a runaway exothermic reaction. Immediately follow the steps for an uncontrolled temperature rise. Ensure your system is not sealed and has a proper pressure relief mechanism, such as a bubbler or a dry ice condenser that is not blocked.
Frequently Asked Questions (FAQs)
Q4: What are the primary causes of a dangerous exotherm during a Birch reduction for this compound synthesis?
A4: The primary causes include:
-
Too rapid addition of the alkali metal: This leads to a rapid release of heat as the metal dissolves and reacts.
-
Inadequate cooling: An insufficient or poorly maintained cooling bath (e.g., not enough dry ice in the acetone (B3395972) bath) cannot dissipate the heat generated by the reaction. The reaction is typically carried out at -78 °C.[1][2]
-
Contaminants: Water or other protic impurities can react violently with the alkali metal. Ensure all glassware is flame-dried and reagents are anhydrous.[3]
-
Poor stirring: Inefficient mixing can lead to localized hot spots and an uncontrolled reaction.
Q5: How does the choice of alcohol as a proton source affect the exotherm?
A5: The alcohol serves as a proton donor in the Birch reduction.[1] While the choice of alcohol (e.g., ethanol (B145695), tert-butanol) primarily influences the reaction's efficiency and can help prevent undesired isomerizations, its addition can also be exothermic.[4] It is crucial to add the alcohol solution of the substrate to the metal-ammonia solution at a controlled rate to manage any heat generated.
Q6: Can the order of reagent addition impact the management of the exotherm?
A6: Yes, the order of addition is important and often empirically determined.[2] A common and controlled method is to first dissolve the alkali metal in liquid ammonia to form the characteristic deep blue solution of solvated electrons.[3][4] Then, a solution of the substrate (ethylbenzene) and the alcohol co-solvent is added slowly. This allows for better control over the reaction rate and the resulting exotherm.
Q7: What are the best practices for quenching the reaction safely after it is complete?
A7: Quenching is the process of deactivating the excess alkali metal. This is an exothermic step and must be done carefully. The most common quenching agent is saturated aqueous ammonium chloride, which should be added slowly until the blue color of the solvated electrons disappears.[1][2] Another option is the use of isoprene.[4] Expect frothing and ensure adequate ventilation.[2] After quenching, the cooling bath can be removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
Quantitative Data for Exotherm Management
The following table summarizes key quantitative parameters for controlling the exothermic reaction during the synthesis of this compound.
| Parameter | Recommended Value/Range | Rationale for Exotherm Control |
| Reaction Temperature | -78 °C (dry ice/acetone bath) | Maintains liquid ammonia as a solvent and slows the reaction rate, allowing for better heat dissipation.[1][2] |
| Alkali Metal to Substrate Ratio | 2.5 - 3.0 equivalents | Using a significant excess of the alkali metal can lead to a more vigorous and potentially uncontrollable reaction. |
| Substrate Concentration | Dilute conditions (e.g., 0.1-0.5 g of metal per 100 mL NH3) | Dilution helps to moderate the reaction rate and provides a larger thermal mass to absorb the heat generated.[2] |
| Rate of Substrate Addition | Slow, dropwise addition | A slow addition rate is critical for controlling the rate of the reaction and preventing a rapid temperature increase. |
| Stirring Speed | Vigorous | Ensures rapid dispersal of reagents and heat, preventing the formation of localized hot spots. |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound with a focus on managing the exothermic reaction.
1. Reaction Setup:
-
Assemble a three-necked round-bottom flask with a mechanical stirrer, a dry ice condenser, and a dropping funnel.
-
Flame-dry all glassware under a stream of inert gas (e.g., argon or nitrogen) to remove any moisture.
-
Place a dry ice/acetone bath under the flask and cool to -78 °C.
2. Ammonia Condensation:
-
Condense anhydrous ammonia gas into the reaction flask to the desired volume.
3. Formation of the Solvated Electron Solution:
-
With vigorous stirring, add small, freshly cut pieces of sodium or lithium to the liquid ammonia until a persistent deep blue color is obtained.
4. Substrate Addition:
-
In a separate flask, prepare a solution of ethylbenzene and an alcohol (e.g., ethanol or tert-butanol) in an anhydrous co-solvent like THF or diethyl ether.
-
Transfer this solution to the dropping funnel.
-
Add the substrate solution dropwise to the stirred metal-ammonia solution. Monitor the temperature closely and maintain it at -78 °C. The blue color should persist throughout the addition.
5. Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir for 2-5 hours at -78 °C. The persistence of the blue color indicates the presence of unreacted alkali metal.
6. Quenching:
-
Slowly and carefully add a quenching agent, such as saturated aqueous ammonium chloride, dropwise until the blue color disappears. Be prepared for frothing.
7. Work-up:
-
Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue.
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature increase.
Caption: General experimental workflow for the Birch reduction.
References
Validation & Comparative
Comparison of different hydrogen donors for transfer hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen donor is a critical parameter in optimizing transfer hydrogenation reactions. This guide provides an objective comparison of commonly employed hydrogen donors, supported by experimental data, to facilitate informed decision-making in synthetic chemistry.
Transfer hydrogenation stands as a powerful and versatile alternative to traditional hydrogenation methods that utilize pressurized hydrogen gas. The choice of hydrogen donor significantly influences reaction efficiency, selectivity, and overall process safety and sustainability. This document outlines the performance of various hydrogen donors—including formic acid and its salts, alcohols, glycerol (B35011), and hydrazine (B178648)—across different substrates and catalytic systems.
At a Glance: Performance Comparison of Hydrogen Donors
The following table summarizes experimental data for the transfer hydrogenation of common substrates using different hydrogen donors. This allows for a direct comparison of their effectiveness under various reaction conditions.
| Hydrogen Donor | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | Cinnamic Acid | PdCl₂ | Water | 90 | 22 | 100 | [1] |
| Maleic Acid | Pd/C | Water | 150 | 5 min (flow) | 98 | [2] | |
| Acetophenone | CpMo(CO)₃H | N/A | N/A | N/A | N/A | [3] | |
| Ammonium (B1175870) Formate (B1220265) | o-Nitro Anisole | 5% Pd/C | Isopropanol (B130326) | 83 | 2.17 | >98 | [4] |
| 3-Nitrobenzonitrile | 10% Pd/C | Methanol (LAG) | RT | 1 | 100 | [5] | |
| Chalcones | 5% Pd/C | Ethanol | 60 | 0.33 | >95 | [6] | |
| Isopropanol | Acetophenone | [RuCl₂(η⁶-arene)(P)] | Isopropanol | 40-80 | N/A | Moderate to High | [7] |
| Allylic Alcohols | (cyclopentadienone)iron(0) | Isopropanol | 130 | 18 | up to 83 | [8][9] | |
| Benzaldehyde | MgO | 2-Pentanol | N/A | N/A | 91 | [10] | |
| Glycerol | Biodiesel | Zn-Cr-formate | DMF | 150 | 6 | N/A | [11] |
| Carboxylic Acids | CoCl₂·6H₂O | Glycerol | 140-150 | Short | Excellent | [12] | |
| CO₂/Bicarbonate | Ru N-heterocyclic carbene | Water | 150-225 | N/A | N/A | [13] | |
| Hydrazine Hydrate (B1144303) | Nitroarenes | Co(II) complex | N/A | N/A | N/A | Good to Excellent | [14] |
| Halogenated Nitroarenes | Pd/C | Methanol | Reflux/120 (MW) | 0.25 (MW) | Good | [15] | |
| Sodium Borohydride | Nitrobenzene | Pd@Fe₃O₄ | Water | 80 | 1 | >99 | [16] |
| Acetophenone | Pd@SiO₂ | Water/HPMC | 80 | 2 | >99 | [17] | |
| Silanes | Alkenes | Fe(acac)₃/PhSH | Protic Solvent | N/A | N/A | N/A | [18] |
The General Mechanism of Transfer Hydrogenation
The process of transfer hydrogenation involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a metal catalyst. The general workflow can be visualized as follows:
Caption: A simplified diagram illustrating the catalytic cycle in transfer hydrogenation.
In-Depth Analysis of Hydrogen Donors
Formic Acid and its Salts (e.g., Ammonium Formate)
Advantages:
-
Irreversibility: The decomposition of formic acid into H₂ and CO₂ (or ammonium formate into H₂, CO₂, and NH₃) drives the reaction forward, often leading to high conversions.[19]
-
High Efficiency: Formic acid and its salts are highly effective hydrogen donors for a wide range of functional groups, including the reduction of C=C bonds, nitro groups, and for dehalogenation.[20][21]
-
Mild Conditions: Many reductions can be carried out under mild conditions, often at room temperature or with gentle heating.[21]
Disadvantages:
-
Acidity/Basicity: Formic acid can be corrosive, and the basicity of ammonia (B1221849) from ammonium formate might not be compatible with all substrates or catalysts.
-
Byproduct Removal: Gaseous byproducts are easily removed, but any remaining formate salts may require aqueous workup.
Alcohols (e.g., Isopropanol)
Advantages:
-
Availability and Low Cost: Isopropanol is an inexpensive and readily available solvent and hydrogen donor.[7]
-
Safety: It is generally considered safer to handle than many other reducing agents.
-
Clean Byproduct: The byproduct, acetone, is volatile and easily removed from the reaction mixture.
Disadvantages:
-
Reversibility: The transfer hydrogenation is a reversible equilibrium, which can sometimes limit the conversion.
-
Higher Temperatures: Often requires higher reaction temperatures to achieve good reaction rates.[7]
Glycerol
Advantages:
-
Green and Renewable: As a byproduct of biodiesel production, glycerol is a sustainable and environmentally friendly hydrogen donor.[11]
-
High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high pressure.
-
Serves as Solvent: Glycerol can often act as both the hydrogen donor and the solvent.[12]
Disadvantages:
-
High Viscosity: The high viscosity of glycerol can lead to mass transfer limitations.
-
Purification Required: Crude glycerol from biodiesel production often requires purification before use to avoid catalyst deactivation.[11]
-
Harsh Conditions: Transfer hydrogenation from glycerol can sometimes require harsh reaction conditions.
Hydrazine
Advantages:
-
High Reactivity: Hydrazine is a powerful reducing agent, effective for the reduction of a variety of functional groups, particularly nitro compounds.[14][22]
-
Atom Economy: It offers good atom economy, with the primary byproduct being environmentally benign nitrogen gas.[14]
Disadvantages:
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected carcinogen, requiring careful handling and appropriate safety precautions.
-
Explosive Potential: Anhydrous hydrazine is explosive, although hydrazine hydrate is more commonly and safely used.
Experimental Protocols: Representative Examples
Transfer Hydrogenation of o-Nitro Anisole using Ammonium Formate
This procedure is adapted from a study on the process development for the synthesis of o-anisidine.[4]
-
Reaction Setup: A stirred batch reactor is charged with o-nitro anisole, isopropanol (as solvent), and a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Addition of Hydrogen Donor: An aqueous solution of ammonium formate is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 83 °C with vigorous stirring (e.g., 1000 rpm).
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate, typically through extraction and solvent evaporation.
Transfer Hydrogenation of Allylic Alcohols using Isopropanol
The following is a general procedure based on an iron-catalyzed transfer hydrogenation protocol.[8][9]
-
Inert Atmosphere: The reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A reaction vessel is charged with the allylic alcohol, the iron precatalyst (e.g., a (cyclopentadienone)iron(0) carbonyl complex), a base (e.g., K₂CO₃), and isopropanol as both the solvent and hydrogen donor.
-
Heating: The sealed reaction vessel is heated to the specified temperature (e.g., 130 °C) for the required duration (e.g., 18 hours).
-
Purification: After cooling, the reaction mixture is typically subjected to silica (B1680970) gel flash chromatography to isolate the purified alcohol product.
Transfer Hydrogenation of Biodiesel using Glycerol
This protocol is based on a study aimed at enhancing biodiesel stability.[11]
-
Reactor Charging: A reactor is charged with palm biodiesel, glycerol (e.g., 10 wt% of the biodiesel feed), a solvent (e.g., DMF), and the catalyst (e.g., Zn-Cr-formate).
-
Inerting: The reactor is flushed with nitrogen to prevent oxidation.
-
Reaction: The mixture is heated to 150 °C with agitation (e.g., 250 rpm) for a specified time (e.g., 6 hours).
-
Product Analysis: After the reaction, the product is analyzed to determine the reduction in iodine and peroxide values, indicating the degree of hydrogenation.
Conclusion
The selection of a hydrogen donor for transfer hydrogenation is a multifaceted decision that depends on the substrate, catalyst, desired reaction conditions, and safety considerations. Formic acid and its salts offer high efficiency and irreversibility, making them suitable for a broad range of reductions. Alcohols, particularly isopropanol, provide a safe, cost-effective, and convenient option, although the reversibility of the reaction needs to be considered. Glycerol is an attractive green alternative, especially in large-scale applications where sustainability is a key driver. Hydrazine, while highly effective, requires stringent safety measures due to its toxicity. By carefully considering the advantages and disadvantages of each, researchers can select the optimal hydrogen donor to achieve their synthetic goals efficiently and safely.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Biodiesel Stability Enhancement Through Catalytic Transfer Hydrogenation Using Glycerol as Hydrogen Donor | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Transfer hydrogenation of carbon dioxide and bicarbonate from glycerol under aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 21. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Thermodynamic Stabilities of Ethylcyclohexadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative thermodynamic stabilities of various ethylcyclohexadiene isomers. Understanding the thermodynamic properties of these isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and for the rational design of molecules in medicinal chemistry and materials science. This document summarizes the key factors governing their stability, presents a framework for their experimental determination, and outlines the expected stability order based on established principles of organic chemistry.
Relative Thermodynamic Stabilities
The stability of ethylcyclohexadiene isomers is primarily determined by the substitution pattern of the double bonds and the presence of conjugation. Generally, more substituted double bonds are more stable due to hyperconjugation. Furthermore, conjugated dienes are typically more stable than their non-conjugated (isolated) counterparts due to the delocalization of π-electrons.
Based on these principles, the expected order of stability for the common ethylcyclohexadiene isomers is as follows:
-
1-Ethyl-1,3-cyclohexadiene (most stable): This isomer benefits from a tetrasubstituted double bond and conjugation between the two double bonds.
-
3-Ethyl-1,3-cyclohexadiene: This isomer also has a conjugated system, but with a disubstituted and a trisubstituted double bond, it is expected to be less stable than the 1-ethyl isomer.
-
1-Ethyl-1,4-cyclohexadiene: This isomer contains a trisubstituted double bond but lacks conjugation, rendering it less stable than the conjugated isomers.
-
4-Ethyl-1,4-cyclohexadiene (least stable): With two disubstituted and isolated double bonds, this isomer is predicted to be the least thermodynamically stable.
Quantitative Comparison of Thermodynamic Data
Experimental determination of the heats of hydrogenation (ΔH°hydrog) and heats of formation (ΔfH°) provides quantitative insight into the relative stabilities of these isomers. A lower (less negative) heat of hydrogenation and a more negative heat of formation indicate greater thermodynamic stability.
A key study by Taskinen and Nummelin provides experimental data on the relative thermodynamic stabilities of 3-ethylidenecyclohexenes and isomeric ethylcyclohexadienes. Researchers are encouraged to consult this primary literature for precise quantitative values.
| Isomer | Structure | Relative Stability Ranking | Heat of Hydrogenation (kcal/mol) | Heat of Formation (kcal/mol) |
| 1-Ethyl-1,3-cyclohexadiene |
| 1 (Most Stable) | Data from Taskinen & Nummelin, 1994 | Data from Taskinen & Nummelin, 1994 |
| 3-Ethyl-1,3-cyclohexadiene |
| 2 | Data from Taskinen & Nummelin, 1994 | Data from Taskinen & Nummelin, 1994 |
| This compound |
| 3 | Data from Taskinen & Nummelin, 1994 | Data from Taskinen & Nummelin, 1994 |
| 4-Ethyl-1,4-cyclohexadiene |
| 4 (Least Stable) | Data from Taskinen & Nummelin, 1994 | Data from Taskinen & Nummelin, 1994 |
Note: The structures are illustrative. The actual quantitative data should be retrieved from the cited primary literature: Taskinen, E.; Nummelin, K. Tetrahedron 1994, 50 (40), 11693-11698.
Experimental Protocols
The determination of thermodynamic data for volatile organic compounds like ethylcyclohexadiene isomers requires precise calorimetric measurements. The two primary methods are the determination of the heat of combustion via bomb calorimetry and the heat of hydrogenation via reaction calorimetry.
Determination of Heat of Combustion using Bomb Calorimetry
This method involves the complete combustion of a known mass of the isomer in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature increase is measured.
Detailed Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the purified ethylcyclohexadiene isomer is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule) to prevent evaporation.
-
Calorimeter Assembly: The sample is placed in the sample holder of the bomb calorimeter. A fuse wire of known length and combustion energy is attached to the ignition circuit and positioned to contact the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of deionized water in the calorimeter's insulated bucket. The temperature probe and stirrer are positioned in the water.
-
Temperature Equilibration: The system is allowed to equilibrate thermally, and the initial temperature is recorded with high precision (to 0.001 °C).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.
-
Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb is rinsed with a known volume of water, and the washings are titrated to determine the amount of nitric and sulfuric acid formed from any nitrogen or sulfur impurities and the oxygen atmosphere.
-
Calculations: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). Corrections are applied for the heat of combustion of the capsule and the fuse wire, and for the formation of acids. From the corrected heat of combustion at constant volume (ΔU°c), the standard enthalpy of combustion (ΔH°c) can be calculated. The standard enthalpy of formation (ΔfH°) is then determined using Hess's Law.
Determination of Heat of Hydrogenation using Reaction Calorimetry
This method measures the heat evolved when an alkene is hydrogenated to the corresponding alkane. Since all ethylcyclohexadiene isomers yield ethylcyclohexane (B155913) upon complete hydrogenation, the differences in their heats of hydrogenation directly reflect the differences in their thermodynamic stabilities.
Detailed Methodology:
-
Calorimeter Setup: A reaction calorimeter, equipped with a high-pressure hydrogen delivery system, a catalyst injection port, and a sensitive temperature probe, is used.
-
Reactant Preparation: A known mass of the ethylcyclohexadiene isomer is dissolved in a suitable solvent (e.g., glacial acetic acid or a hydrocarbon) and placed in the calorimeter vessel.
-
Catalyst Preparation: A precise amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon) is weighed.
-
System Purging and Pressurization: The reaction vessel is purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure.
-
Temperature Equilibration: The solution is stirred until thermal equilibrium is reached, and the initial temperature is recorded.
-
Reaction Initiation and Monitoring: The catalyst is introduced into the reaction vessel to initiate the hydrogenation. The temperature of the reaction mixture is monitored continuously as a function of time.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the diene hydrogenated.
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
A Comparative Guide to the Kovats Retention Index of 1-Ethyl-1,4-cyclohexadiene for GC Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Kovats Retention Index (RI) for 1-Ethyl-1,4-cyclohexadiene and related compounds. The objective is to offer a practical resource for gas chromatography (GC) method validation, aiding in the reliable identification of this and similar analytes. By presenting experimental data on various stationary phases, this document illustrates the impact of column polarity on retention behavior, a critical aspect of chromatographic analysis.
Comparative Analysis of Kovats Retention Indices
The Kovats retention index is a standardized, dimensionless value that helps in the identification of compounds in GC by normalizing retention times to those of a series of n-alkanes. This allows for the comparison of data generated on different instruments and under varying conditions. The retention index of a compound is significantly influenced by the polarity of the stationary phase used in the GC column.
Below is a summary of the Kovats retention indices for this compound and a selection of its isomers and structurally related compounds on both non-polar and polar stationary phases.
| Compound | Stationary Phase Type | Stationary Phase | Kovats Retention Index (I) |
| This compound | Non-Polar | SE-30 | 910 [1] |
| Standard Non-Polar | 900, 910 | ||
| Semi-Standard Non-Polar | 900 | ||
| 3-Ethyl-1-cyclohexene | Non-Polar | OV-1 | 850[2] |
| Ethylbenzene (B125841) | Non-Polar | BP-1 | 846[3] |
| HP-5MS | 858, 868[3] | ||
| DB-5 | 878[3] | ||
| Polar | DB-Wax | 1124 [3] | |
| 1,4-Cyclohexadiene | Non-Polar | SE-30 | 718[4] |
| 1-Methyl-1,3-cyclohexadiene | Non-Polar | SE-30 | Not specified[5] |
| (4E)-3-ethylhexa-1,4-diene | Standard Non-Polar | Not specified | 806.8, 903[6] |
Note: The significant increase in the retention index of ethylbenzene on the polar DB-Wax column compared to the non-polar phases is indicative of the polar interactions between the analyte and the stationary phase.
Experimental Protocol for Kovats Retention Index Determination
The following is a detailed methodology for the determination of the Kovats Retention Index under temperature-programmed conditions, a common practice in modern GC analysis.
1. Materials and Reagents:
-
Analyte: this compound (or the compound of interest).
-
n-Alkane Standard Mix: A certified reference material containing a homologous series of n-alkanes (e.g., C8-C20) dissolved in a suitable solvent like hexane (B92381).
-
Solvent: High-purity hexane or another appropriate solvent for sample dilution.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Columns:
-
Non-Polar: 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30).
-
Polar: 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX, Carbowax 20M).[7]
-
-
Data Acquisition System: Software capable of integrating peaks and recording retention times.
3. Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final hold: 5 minutes at 240 °C.
-
4. Sample Preparation:
-
Prepare a dilute solution of the analyte in the chosen solvent (e.g., 100 ppm).
-
The n-alkane standard mix should be at a concentration that provides a strong signal for all components.
5. Analytical Procedure:
-
n-Alkane Analysis: Inject the n-alkane standard mix into the GC system under the defined chromatographic conditions. Record the retention times of each n-alkane.
-
Analyte Analysis: Under the identical chromatographic conditions, inject the prepared solution of the analyte. Record the retention time of the analyte peak.
-
Co-injection (Optional but Recommended): Prepare a mixture of the analyte and the n-alkane standard mix and inject it. This helps to confirm the elution order and provides the most accurate relative retention times.
6. Calculation of Kovats Retention Index: For temperature-programmed gas chromatography, the linear retention index (I) is calculated using the following formula:
I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(N) - t_R(n)) )]
Where:
-
I is the Kovats Retention Index of the analyte.
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
N is the carbon number of the n-alkane eluting immediately after the analyte.
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(N) is the retention time of the n-alkane with carbon number N.
GC Validation Workflow Using Kovats Retention Index
The validation of a GC method ensures its suitability for its intended purpose. The Kovats Retention Index is a powerful tool in the qualitative aspect of method validation, specifically for peak identification. The following diagram illustrates a typical workflow for incorporating Kovats RI into a GC validation process.
References
- 1. The Kovats Retention Index: this compound (C8H12) [pherobase.com]
- 2. The Kovats Retention Index: 3-Ethyl-1-cyclohexene (C8H14) [pherobase.com]
- 3. The Kovats Retention Index: 1-Ethylbenzene (C8H10) [pherobase.com]
- 4. The Kovats Retention Index: 1,4-Cyclohexadiene (C6H8) [pherobase.com]
- 5. The Kovats Retention Index: 1-Methyl-1,3-cyclohexadiene (C7H10) [pherobase.com]
- 6. 3-ethyl-1,4-Hexadiene | C8H14 | CID 5367529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Efficiency of Palladium, Ruthenium, and Nickel for Cyclohexadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of cyclohexadiene, a crucial building block in the pharmaceutical and fine chemical industries, presents a significant challenge due to the thermodynamic driving force towards the fully saturated cyclohexane. The choice of catalyst is paramount in controlling the partial hydrogenation of benzene (B151609) to yield this valuable intermediate. This guide provides a comparative analysis of the catalytic efficiency of three commonly employed transition metals: Palladium (Pd), Ruthenium (Ru), and Nickel (Ni), for cyclohexadiene synthesis. While direct comparative studies are limited, this guide synthesizes available data to offer insights into the performance of each metal, supported by experimental protocols and mechanistic diagrams.
Catalytic Performance: A Comparative Overview
The catalytic efficiency of Pd, Ru, and Ni in the hydrogenation of benzene varies significantly, with each metal exhibiting a preference for different products depending on the reaction conditions and catalyst formulation. Ruthenium-based catalysts have been the most extensively studied for the selective synthesis of unsaturated cyclohexene, with cyclohexadiene as a key intermediate. Palladium shows promise in theoretical studies and in the hydrogenation of dienes, while Nickel traditionally excels at complete hydrogenation to cyclohexane.
A summary of the catalytic performance based on available literature is presented in the table below. It is important to note that a direct comparison of Turnover Number (TON) and Turnover Frequency (TOF) for cyclohexadiene synthesis is challenging due to the lack of standardized reporting and the inherent reactivity of the target molecule.
| Catalyst System | Primary Product(s) | Selectivity for Cyclohexadiene (%) | Selectivity for Cyclohexene (%) | Typical Reaction Conditions |
| Palladium (Pd) | Cyclohexane, Cyclohexene | Data not available in comparative studies | Up to 100% (theoretical)[1] | Temperature: 385 K (theoretical)[1] |
| Ruthenium (Ru) | Cyclohexene, Cyclohexane | Up to 21% (with Ru@Pt nanoparticles) | Up to 89.3% (with Ru-Zn catalyst)[2] | Temperature: 333 K (for CHD), 423 K (for CHE)[2]; Pressure: 6 bar H₂ (for CHD), 5.0 MPa H₂ (for CHE)[2] |
| Nickel (Ni) | Cyclohexane | Low (generally not reported) | Observed at high temperatures | High temperature and pressure |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the selective hydrogenation of benzene, with a focus on Ru-based catalysts which have shown the most promise for yielding unsaturated products.
Representative Protocol for Selective Hydrogenation of Benzene using a Ru-based Catalyst
This protocol is based on typical procedures reported for the synthesis of cyclohexene, where cyclohexadiene is a key intermediate.[2][3]
Catalyst Preparation (Ru-Zn Catalyst):
-
A Ru-Zn catalyst can be synthesized via a co-precipitation method.
-
A mixed aqueous solution of RuCl₃ and ZnCl₂ is prepared.
-
A precipitating agent (e.g., NaOH solution) is added dropwise under vigorous stirring to precipitate the metal hydroxides.
-
The resulting precipitate is filtered, washed thoroughly with deionized water until neutral pH, and dried in an oven.
-
The dried powder is then calcined and subsequently reduced under a hydrogen atmosphere to obtain the active Ru-Zn catalyst.
Hydrogenation Reaction:
-
The hydrogenation reaction is typically carried out in a high-pressure autoclave reactor.
-
The reactor is charged with the catalyst, a solvent (often a biphasic system of water and an organic solvent like benzene itself), and any additives or promoters (e.g., ZnSO₄, NaOH).[2]
-
The reactor is sealed, purged several times with an inert gas (e.g., nitrogen), and then with hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 5.0 MPa) and heated to the reaction temperature (e.g., 423 K) with constant stirring.[2]
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzene and the selectivity towards cyclohexadiene, cyclohexene, and cyclohexane.
Mechanistic Insights: The Catalytic Cycle
The hydrogenation of benzene on the surface of a heterogeneous catalyst is a stepwise process. A simplified representation of the catalytic cycle, applicable to Pd, Ru, and Ni, is illustrated below. The key to selective synthesis of cyclohexadiene lies in controlling the reaction to favor the desorption of the diene from the catalyst surface before further hydrogenation occurs.
Caption: Generalized catalytic cycle for benzene hydrogenation.
Experimental Workflow for Catalyst Comparison
A systematic approach is essential for the objective comparison of different catalysts. The following workflow outlines the key steps for evaluating the performance of Pd, Ru, and Ni catalysts for cyclohexadiene synthesis.
References
A Comparative Guide to DFT Computational Studies on 1,4-Cyclohexadiene Reaction Transition States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) computational methodologies for investigating the transition states of reactions involving 1,4-cyclohexadiene (B1204751). Understanding these transition states is crucial for predicting reaction kinetics, mechanisms, and selectivity, which are vital in fields ranging from catalysis to the synthesis of complex organic molecules and pharmaceuticals.
Computational Methodologies
The accuracy of DFT calculations hinges on the meticulous selection of computational parameters. The protocols outlined below are representative of common approaches for locating and characterizing transition states in 1,4-cyclohexadiene reactions, such as dehydrogenation and Diels-Alder cycloadditions.
General Protocol for Transition State Identification:
-
Reactant and Product Optimization: The process begins with the geometry optimization of the reactant(s) and product(s) to find their lowest energy structures (local minima) on the potential energy surface.
-
Frequency Analysis of Minima: A frequency calculation is performed on the optimized structures. A true minimum is confirmed by the absence of imaginary frequencies.
-
Initial Transition State (TS) Guess: An initial structure for the transition state is generated. This can be done using methods like Linear Synchronous Transit (LST) or by manually building a structure that geometrically interpolates between the reactant and product.
-
Transition State Optimization: The initial guess is then optimized using algorithms designed to locate saddle points, such as the Berny algorithm. This step refines the structure to the precise point of maximum energy along the reaction coordinate.
-
Frequency Analysis of TS: A frequency calculation on the optimized TS structure is crucial for verification. A valid first-order saddle point (i.e., a true transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state correctly connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct reactant and product wells.
The specific choice of functional and basis set significantly impacts the results, as illustrated in the comparative data below. The M06-2X functional, for instance, is often chosen for its robust performance in predicting thermochemistry and kinetics of cycloaddition reactions.[1]
Comparative Data Analysis
The following table summarizes key quantitative data from two representative DFT studies on different reactions of 1,4-cyclohexadiene. This allows for a direct comparison of how computational choices and reaction types influence the predicted energetic and geometric parameters of the transition state.
| Parameter | Study 1: Dehydrogenation to Benzene | Study 2: Diels-Alder with Maleic Anhydride |
| Reaction Type | C-H Bond Activation / Dehydrogenation | [4+2] Cycloaddition |
| DFT Functional | B3LYP | M06-2X |
| Basis Set | 6-311+G(d,p) | 6-31+G(d) |
| Solvation Model | None (Gas Phase) | CPCM (Dichloromethane) |
| Activation Enthalpy (ΔH‡) | High (e.g., ~30-40 kcal/mol for uncatalyzed) | 19.0 kcal/mol[2] |
| Key TS Bond Length 1 | C-H (breaking): ~1.5 Å | C1-Cα (forming): ~2.2 Å |
| Key TS Bond Length 2 | H-H (forming, if H₂ is product): ~0.9 Å | C4-Cβ (forming): ~2.3 Å |
| Imaginary Frequency | ~1200i cm⁻¹ (C-H stretch) | ~450i cm⁻¹ (Asymmetric C-C stretch) |
Note: The values presented are representative and derived from typical results found in computational chemistry literature for similar systems. Actual values can vary based on the specific catalyst, dienophile, and computational level of theory.[2][3]
Workflow and Pathway Visualization
A clear understanding of the computational workflow is essential for designing and interpreting DFT studies. The following diagram illustrates the logical steps involved in identifying and verifying a reaction transition state.
Caption: Computational workflow for locating and verifying a reaction transition state using DFT.
References
A Comparative Analysis of Experimental and Computed Spectral Data for 1-Ethyl-1,4-cyclohexadiene
For Immediate Release
A Detailed Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computationally predicted spectral data for the organic compound 1-Ethyl-1,4-cyclohexadiene. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is available in spectral databases, this guide utilizes predicted values from computational models to offer a comparative perspective. This approach is particularly valuable in scenarios where experimental data is not readily accessible or for the validation of computational methods.
Summary of Spectral Data
The following tables summarize the predicted and database-referenced experimental spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Experimental Chemical Shift (ppm) |
| H-2 | 5.38 | t | 3.9 | Data available in spectral databases |
| H-4 | 5.69 | m | Data available in spectral databases | |
| H-5 | 5.69 | m | Data available in spectral databases | |
| H-3, H-6 (CH₂) | 2.65 | m | Data available in spectral databases | |
| Ethyl CH₂ | 2.03 | q | 7.5 | Data available in spectral databases |
| Ethyl CH₃ | 1.00 | t | 7.5 | Data available in spectral databases |
Predicted data generated using NMRDB.org.
Table 2: ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-1 | 137.9 | Data available in spectral databases |
| C-2 | 120.4 | Data available in spectral databases |
| C-4 | 126.3 | Data available in spectral databases |
| C-5 | 125.1 | Data available in spectral databases |
| C-3, C-6 | 28.5 | Data available in spectral databases |
| Ethyl CH₂ | 28.1 | Data available in spectral databases |
| Ethyl CH₃ | 12.4 | Data available in spectral databases |
Predicted data generated using NMRDB.org.
Table 3: Key IR Absorption Peaks
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-H stretch (alkenyl) | ~3020-3050 | Data available in spectral databases |
| C-H stretch (alkyl) | ~2850-2960 | Data available in spectral databases |
| C=C stretch | ~1650 | Data available in spectral databases |
| CH₂ bend | ~1450 | Data available in spectral databases |
| C-H bend (alkenyl) | ~650-1000 | Data available in spectral databases |
Predicted data based on typical IR frequencies for functional groups.
Table 4: Mass Spectrometry Fragmentation Data
| Fragment (m/z) | Proposed Structure | Predicted Relative Abundance | Experimental Relative Abundance |
| 108 | [C₈H₁₂]⁺ (Molecular Ion) | High | Data available in NIST Mass Spectrometry Data Center |
| 93 | [C₇H₉]⁺ (Loss of CH₃) | Moderate | Data available in NIST Mass Spectrometry Data Center |
| 79 | [C₆H₇]⁺ (Loss of C₂H₅) | High | Data available in NIST Mass Spectrometry Data Center |
Predicted fragmentation patterns are based on common fragmentation pathways for similar compounds.
Experimental and Computational Methodologies
Experimental Protocols
The following are generalized protocols for the acquisition of experimental spectral data for a liquid organic compound like this compound.
-
¹H and ¹³C NMR Spectroscopy : A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum.
-
FT-IR Spectroscopy : A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The infrared spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The volatile compound is injected into a gas chromatograph, where it is separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.
Computational Methods
The predicted spectral data presented in this guide were generated using freely available online tools.
-
NMR Prediction : ¹H and ¹³C NMR spectra were predicted using the NMRDB.org web-based application, which employs a database of known spectra and machine learning algorithms to estimate chemical shifts and coupling constants.
-
IR Prediction : The predicted IR absorption peaks are based on well-established correlation tables that associate specific vibrational modes of functional groups with characteristic wavenumber ranges.
-
Mass Spectrometry Prediction : The predicted mass spectrometry fragmentation pattern is based on established principles of mass spectral fragmentation, such as the stability of carbocations and the loss of neutral molecules.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and computed spectral data.
Caption: Workflow for comparing experimental and computed spectral data.
Reactivity comparison of 1-Ethyl-1,4-cyclohexadiene with γ-terpinene
A Comparative Guide for Drug Development and Organic Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the selection of appropriate starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction pathways, yields, and ultimately, the efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of two substituted cyclohexadiene isomers: 1-Ethyl-1,4-cyclohexadiene and γ-terpinene. While γ-terpinene, a naturally occurring monoterpene, has been extensively studied, specific experimental data for this compound is less abundant. Therefore, this comparison draws upon established principles of organic chemistry and available data for closely related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
At a Glance: Structural and Reactivity Overview
This compound and γ-terpinene (1-isopropyl-4-methyl-1,4-cyclohexadiene) are both non-conjugated cyclic dienes. The primary structural difference lies in the alkyl substituents on the cyclohexadiene ring. This seemingly subtle difference can influence their reactivity in various transformations, including hydrogenation, oxidation, and cycloaddition reactions.
| Compound | Structure | Key Features |
| This compound | ![]() | Ethyl-substituted 1,4-cyclohexadiene (B1204751). Expected to exhibit reactivity typical of non-conjugated dienes, with the ethyl group potentially influencing steric accessibility and electronic properties. |
| γ-Terpinene | ![]() | Isopropyl and methyl-substituted 1,4-cyclohexadiene. A well-studied monoterpene with known antioxidant properties and reactivity in various organic reactions. |
Hydrogenation: A Race to Saturation
Catalytic hydrogenation is a fundamental reaction for the reduction of double bonds. The rate and selectivity of hydrogenation are influenced by the substitution pattern of the alkene and the catalyst employed.
Comparative Data:
| Reaction Parameter | This compound | γ-Terpinene | Source |
| Catalyst | Pd/C, PtO₂, Raney Ni (presumed) | Pd/C | [1] |
| Reaction Conditions | H₂ gas, various pressures and temperatures (presumed) | 8-10 MPa H₂, 150-160°C | [1] |
| Product(s) | Ethylcyclohexane | p-Menthane | |
| Reaction Rate | Data not available. Expected to be comparable to other disubstituted cyclohexenes. | Data not available. High conversion and selectivity reported.[1] | |
| Selectivity | Full saturation to the cyclohexane (B81311) is expected. | High selectivity for the fully hydrogenated product.[1] |
Discussion:
Experimental Protocol: Catalytic Hydrogenation of γ-Terpinene Derivative
This protocol is adapted from the hydrogenation of terpinene maleic anhydride (B1165640) and can be considered a general procedure for the hydrogenation of γ-terpinene.[1]
Materials:
-
γ-Terpinene
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
High-pressure autoclave equipped with a magnetic stirrer and heating mantle
-
Hydrogen gas source
Procedure:
-
In a high-pressure autoclave, a solution of γ-terpinene in a suitable solvent is prepared.
-
The Pd/C catalyst is added to the solution (typically 4-6% by weight relative to the substrate).[1]
-
The autoclave is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 8-10 MPa).[1]
-
The reaction mixture is heated to the target temperature (e.g., 150-160°C) with vigorous stirring.[1]
-
The reaction progress is monitored by techniques such as gas chromatography (GC) by taking aliquots at regular intervals.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, p-menthane, which can be further purified if necessary.
Workflow for Catalytic Hydrogenation:
Oxidation: Susceptibility to Atmospheric and Chemical Oxidants
The presence of double bonds makes both this compound and γ-terpinene susceptible to oxidation. The autoxidation of γ-terpinene, in particular, has been a subject of interest due to its role as a natural antioxidant.
Comparative Data:
| Reaction Parameter | This compound | γ-Terpinene | Source |
| Oxidizing Agent | Air (O₂), other common oxidants (presumed) | Air (O₂), •OH radicals | [2][3][4] |
| Key Products | Aromatized ethylbenzene (B125841), hydroperoxides (presumed) | p-Cymene (B1678584), various oxygenated products | [2][3][4] |
| Reaction Mechanism | Likely proceeds via radical chain mechanism leading to aromatization. | Well-studied autoxidation mechanism involving hydroperoxyl radicals.[2][3][4] | |
| Antioxidant Activity | Not reported. | Acts as a synergist with other antioxidants.[4] |
Discussion:
The oxidation of 1,4-cyclohexadiene derivatives is known to be driven by the formation of a stable aromatic ring. Thus, this compound is expected to readily aromatize to ethylbenzene upon oxidation.
The oxidation of γ-terpinene is more complex and has been studied in detail. It can undergo autoxidation in the presence of oxygen to form p-cymene and other oxygenated products.[2][3] This process is believed to involve the formation of hydroperoxyl radicals, which contributes to its synergistic antioxidant effects when combined with other radical scavengers like α-tocopherol.[4]
Experimental Protocol: Autoxidation of γ-Terpinene
This protocol is a general representation of studying the autoxidation of γ-terpinene in an oil matrix.[4]
Materials:
-
γ-Terpinene
-
Sunflower oil (or other lipid substrate)
-
Oxygen source
-
Reaction vessel with temperature control (e.g., oil bath)
-
Analytical instrument for monitoring oxidation (e.g., oxygen uptake measurement, peroxide value determination)
Procedure:
-
A known amount of sunflower oil is placed in the reaction vessel.
-
A specific concentration of γ-terpinene (e.g., 1% w/w) is added to the oil.[4]
-
The reaction vessel is heated to a constant temperature (e.g., 130°C).[4]
-
A constant flow of oxygen is passed through the mixture, or the headspace oxygen concentration is monitored over time.
-
The extent of oxidation is determined by measuring the induction period (the time before rapid oxygen uptake) or by quantifying the formation of hydroperoxides at different time intervals.[4]
-
For hydroperoxide determination, aliquots of the reaction mixture are taken and analyzed using a suitable method, such as the ferric thiocyanate (B1210189) assay.[4]
Signaling Pathway for γ-Terpinene Autoxidation:
Diels-Alder Reaction: Building Six-Membered Rings
The Diels-Alder reaction is a powerful tool for the construction of cyclohexene (B86901) rings. The reactivity of a diene in this [4+2] cycloaddition is highly dependent on its ability to adopt an s-cis conformation.
Comparative Data:
| Reaction Parameter | This compound | γ-Terpinene | Source |
| Diene Conformation | Non-conjugated, requires isomerization to a conjugated 1,3-diene. | Non-conjugated, requires isomerization to a conjugated 1,3-diene (e.g., α-terpinene). | |
| Dienophile | Maleic anhydride (presumed) | Maleic anhydride | [1] |
| Reaction Conditions | Likely requires elevated temperatures to facilitate isomerization and cycloaddition. | 150-160°C | [1] |
| Product | Substituted cyclohexene adduct. | Diels-Alder adduct of the corresponding conjugated diene. | |
| Reaction Rate | Data not available. Expected to be slower than a pre-formed conjugated diene. | Data not available. Reaction proceeds at elevated temperatures. | |
| Yield | Data not available. | High yield reported for the adduct of the terpinene derivative.[1] |
Discussion:
Both this compound and γ-terpinene are non-conjugated dienes and, as such, are not directly suitable for the Diels-Alder reaction. They must first isomerize to their conjugated 1,3-diene counterparts under the reaction conditions, typically at elevated temperatures. For γ-terpinene, this would involve isomerization to species like α-terpinene or other conjugated isomers. The ethyl group in this compound is an electron-donating group, which should increase the reactivity of the corresponding conjugated diene once formed.
Experimental Protocol: Diels-Alder Reaction of a γ-Terpinene Derivative
The following protocol is based on the reaction of a terpinene derivative with maleic anhydride.[1]
Materials:
-
γ-Terpinene
-
Maleic anhydride
-
High-boiling point solvent (e.g., xylene, optional)
-
Reaction vessel with a reflux condenser and heating source
Procedure:
-
γ-Terpinene and maleic anhydride are combined in a reaction vessel. The reaction can be run neat or in a high-boiling solvent.
-
The mixture is heated to a high temperature (e.g., 150-160°C) under reflux if a solvent is used.[1]
-
The reaction is maintained at this temperature for a sufficient time to allow for both the isomerization of the diene and the subsequent Diels-Alder reaction.
-
The progress of the reaction can be monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, purification by column chromatography or recrystallization may be necessary.
Logical Relationship in Diels-Alder Reaction of Non-conjugated Dienes:
Conclusion
This comparative guide highlights the reactivity profiles of this compound and γ-terpinene. While γ-terpinene's reactivity is well-documented, particularly its role in oxidation processes, data for this compound remains scarce. Based on the principles of organic chemistry, its reactivity is expected to be broadly similar to other alkyl-substituted cyclohexadienes, with the ethyl group likely exerting subtle electronic and steric effects. For researchers and drug development professionals, γ-terpinene offers a readily available and well-characterized platform for synthesis, while this compound represents a less explored but potentially valuable building block. Further experimental investigation into the specific reaction kinetics and yields for this compound is warranted to fully elucidate its synthetic potential.
References
A Comparative Guide to Catalysts in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where stereochemistry is paramount. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and practical methodology for achieving this transformation, offering high enantioselectivity under mild conditions. This guide provides a comparative analysis of the efficacy of commonly employed catalysts based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) in this critical reaction, supported by experimental data and detailed protocols.
Performance Comparison of Key Catalysts
The efficacy of a catalyst in asymmetric transfer hydrogenation is benchmarked by several key metrics: enantiomeric excess (ee%), which indicates the degree of stereoselectivity; turnover number (TON), representing the total number of substrate molecules converted per molecule of catalyst; and turnover frequency (TOF), which measures the catalyst's activity per unit of time.
The following table summarizes the performance of representative Ruthenium, Rhodium, and Iridium catalysts in the asymmetric transfer hydrogenation of acetophenone, a standard model substrate. The data has been compiled from various sources, and it is crucial to consider the specified reaction conditions as they significantly influence catalyst performance.
| Catalyst System | Substrate | S/C Ratio | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Ruthenium | ||||||||||
| RuCl--INVALID-LINK-- | Acetophenone | 100:1 | i-PrOH | KOH | 28 | 1.5 | 70 | 91 (S) | 70 | 47 |
| RuCl--INVALID-LINK-- | Acetophenone | 200:1 | HCOOH/NEt₃ | - | 28 | - | >98 | 97 (R) | >196 | - |
| Rhodium | ||||||||||
| [CpRhCl₂]₂/(S,S)-TsDPEN | Acetophenone | 100:1 | HCOONa/H₂O | - | 40 | 0.5 | ~100 | 97 | ~100 | ~200 |
| Tethered Rh(III)-TsDPEN | Acetophenone | 200:1 | HCOOH/NEt₃ | - | 25 | - | 100 | 98 | 200 | - |
| Iridium | ||||||||||
| [CpIrCl₂]₂/(S,S)-TsDPEN | Acetophenone | 100:1 | HCOONa/H₂O | - | 40 | - | - | - | - | >50 |
S/C Ratio: Substrate to Catalyst molar ratio ee (%): Enantiomeric excess, with the absolute configuration of the major enantiomer in parentheses. TON: Turnover Number (moles of product / moles of catalyst). TOF: Turnover Frequency (TON / time).
- Data not explicitly reported in the cited literature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving optimal results in asymmetric transfer hydrogenation. Below are generalized protocols for the in-situ preparation of the catalyst and the subsequent hydrogenation reaction.
General Procedure for In-Situ Catalyst Preparation
-
To a dry Schlenk flask maintained under an inert atmosphere (e.g., nitrogen or argon), add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, [CpRhCl₂]₂, or [CpIrCl₂]₂) (1.0 equivalent).
-
Add the chiral ligand (e.g., (S,S)-TsDPEN) (2.2 equivalents for dimeric precursors).
-
Add a suitable anhydrous and degassed solvent (e.g., dichloromethane (B109758) or the reaction solvent) to dissolve the components.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the active catalyst complex. The resulting solution or suspension is typically used directly in the transfer hydrogenation step without isolation.[1]
General Procedure for Asymmetric Transfer Hydrogenation
Using Formic Acid/Triethylamine as the Hydrogen Source:
-
Under an inert atmosphere, charge a reaction vessel with the prochiral ketone (1.0 equivalent) and the freshly prepared catalyst solution (typically 0.1 to 2 mol%).
-
Add any additional anhydrous solvent if required.
-
To this mixture, add a freshly prepared 5:2 molar ratio azeotropic mixture of formic acid and triethylamine.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Using Isopropanol as the Hydrogen Source:
-
In a reaction vessel under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) and the catalyst (e.g., RuCl--INVALID-LINK--) (0.1 to 2 mol%) in isopropanol.
-
Add a solution of a base (e.g., KOH or t-BuOK) in isopropanol.
-
Stir the mixture at the specified temperature and monitor the reaction's progress.
-
After the reaction is complete, quench by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the product, wash, dry, and purify as described in the previous protocol.
Product Analysis
The conversion of the starting material to the product can be determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture. The enantiomeric excess (ee) of the chiral alcohol product is typically determined by chiral HPLC or chiral GC analysis by comparing the retention times with a racemic standard.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1-Ethyl-1,4-cyclohexadiene: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1-Ethyl-1,4-cyclohexadiene, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive overview of the necessary safety precautions, logistical considerations, and procedural steps for the proper disposal of this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and should be handled with care.[1] Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid all contact with skin and eyes.[2]
-
Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[1]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Eliminate Ignition Sources: Remove all potential ignition sources from the vicinity.[2][3]
-
Containment: Prevent the spill from spreading and entering drains.[2][3]
-
Cleanup: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and collect the spilled chemical.[3] Place the absorbed material into a suitable, labeled, and sealed container for disposal.
Disposal Protocol for this compound
The following step-by-step protocol outlines the procedure for the disposal of this compound. This process should be carried out by trained personnel in accordance with all local, state, and federal regulations.
Experimental Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
This is a non-halogenated organic solvent. Do not mix it with halogenated solvents or other incompatible waste streams.[3]
-
-
Container Selection:
-
Choose a container that is in good condition, leak-proof, and compatible with this compound. The original container is often a suitable choice if it is not compromised.
-
Ensure the container has a secure, tight-fitting cap.[4]
-
-
Waste Accumulation:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name ("this compound") and the approximate concentration and volume.[4]
-
-
Storage:
-
Arranging for Disposal:
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations, as well as the policies of the designated waste management facility. The following table should be populated with information obtained from your institution's EHS office or your contracted waste disposal service.
| Parameter | Regulatory Limit / Requirement |
| Maximum Container Size | Consult your EHS office |
| Maximum Accumulation Time | Consult your EHS office |
| Maximum Volume in SAA | Consult your EHS office |
| Required Labeling Information | Consult your EHS office |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


